molecular formula C33H35N7O6 B15544527 CHMFL-BMX-078

CHMFL-BMX-078

Katalognummer: B15544527
Molekulargewicht: 625.7 g/mol
InChI-Schlüssel: XURALSVDCFXBAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

type II irreversible bone marrow kinase in the X chromosome (BMX) kinase inhibitor;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(methylamino)-2-[4-methyl-3-(prop-2-enoylamino)anilino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N7O6/c1-8-28(41)38-24-16-22(12-10-18(24)2)37-33-35-17-23(30(34-4)40-33)32(43)39-25-15-21(11-9-19(25)3)36-31(42)20-13-26(44-5)29(46-7)27(14-20)45-6/h8-17H,1H2,2-7H3,(H,36,42)(H,38,41)(H,39,43)(H2,34,35,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURALSVDCFXBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC)C(=O)NC3=C(C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of CHMFL-BMX-078: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-BMX-078 is a novel, highly potent, and selective small molecule inhibitor of Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase belonging to the Tec family. This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its interaction with cellular signaling pathways. Emerging as a significant pharmacological tool, this compound demonstrates potential in overcoming drug resistance in certain cancers by targeting the BMX-mediated AKT signaling pathway.

Core Mechanism of Action: Type II Irreversible Inhibition

This compound functions as a type II irreversible inhibitor of BMX kinase.[1][2][3] This dual-characteristic mechanism is central to its high potency and selectivity.

  • Type II Inhibition: The inhibitor specifically targets the "DFG-out" inactive conformation of the BMX kinase.[1][3][4] In this conformation, the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, revealing a binding pocket that is not present in the active "DFG-in" state. This conformational selectivity contributes significantly to the inhibitor's specificity.

  • Irreversible Binding: this compound forms a covalent bond with the cysteine 496 residue within the BMX kinase domain.[1][3][4] This irreversible interaction leads to sustained inhibition of the kinase's activity. The combination of targeting a specific inactive conformation and forming a covalent bond results in a highly selective and durable inhibitory effect.

Quantitative Potency and Selectivity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency against BMX and selectivity over other kinases.

ParameterValueTarget/Cell LineNotes
IC50 11 nMBMX KinaseIn vitro kinase assay.[1][2][5]
437 nMBTK KinaseDemonstrates over 40-fold selectivity for BMX over BTK.[2]
Binding Affinity (Kd) 81 nMInactive BMX KinaseHigh affinity for the target "DFG-out" conformation.[2]
10200 nMActive BMX KinaseSignificantly lower affinity for the active conformation, highlighting its type II nature.[2]
Cellular Potency (GI50) 0.016 µMBa/F3-TEL-BMX cellsPotent inhibition of proliferation in BMX-dependent cells.[2][5]
>10 µMBa/F3 cells expressing FLT3, EGFR, JAK3, or BlkHigh selectivity against other kinases in cellular assays.[5]
3.45-7.89 µMProstate Cancer Cells (22Rv1, DU145, PC3)Anti-proliferative effects in various cancer cell lines.[5]
5.78-8.98 µMBladder Cancer Cells (Hb-c, J82, T24)Anti-proliferative effects in various cancer cell lines.[5]
4.93 µMRenal Cancer Cells (ACHN)Anti-proliferative effects in various cancer cell lines.[5]
Selectivity Score (S score(1)) 0.01KINOMEscan (468 kinases/mutants)A low score indicates high selectivity across a broad panel of kinases.[1][6]

Downstream Signaling Pathway Inhibition

BMX is implicated in various signaling pathways that regulate cell proliferation, survival, and motility. A key pathway affected by this compound is the PI3K/AKT pathway.

In the context of vemurafenib-resistant melanoma, loss of the eukaryotic initiation factor 3a (eIF3a) can lead to the activation of BMX.[7][8] Activated BMX, in turn, phosphorylates and activates AKT. The activated AKT pathway then promotes cell survival and proliferation, contributing to drug resistance. This compound, by inhibiting BMX, prevents the activation of AKT, thereby re-sensitizing resistant melanoma cells to vemurafenib (B611658).[7][8]

BMX_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) BMX BMX RTK->BMX Activates AKT AKT BMX->AKT Phosphorylates & Activates Vemurafenib_Resistance Vemurafenib Resistance AKT->Vemurafenib_Resistance Proliferation Cell Proliferation & Survival AKT->Proliferation CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX Inhibits

Caption: BMX-AKT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines the methodology used to determine the IC50 values of this compound against BMX and other kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Dilution Serially dilute This compound Mix Combine Kinase (BMX/BTK), Substrate (Poly peptide), and diluted inhibitor Dilution->Mix Incubate_ATP Initiate reaction with 100 µM ATP Incubate at 37°C for 1 hour Mix->Incubate_ATP Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP (40 min) Incubate_ATP->Stop_Reaction Detect_Signal Add Kinase Detection Reagent Incubate for 30 min Stop_Reaction->Detect_Signal Luminescence Measure Luminescence Detect_Signal->Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

  • Preparation: A stock solution of this compound is serially diluted to create a range of concentrations for testing.

  • Reaction Mixture: In a 384-well plate, the kinase (e.g., BMX or BTK), a suitable substrate (e.g., Poly peptide), and 1 µL of the serially diluted this compound are combined.[2]

  • Initiation and Incubation: The kinase reaction is initiated by adding ATP to a final concentration of 100 µM. The plate is then incubated at 37°C for one hour to allow the enzymatic reaction to proceed.[2]

  • ATP Depletion: After incubation, 5 µL of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP. This step proceeds for 40 minutes at room temperature.[2]

  • Luminescence Generation: 10 µL of Kinase Detection Reagent is then added to each well and incubated for 30 minutes. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal.[2]

  • Data Acquisition: The luminescence, which is directly proportional to the amount of ADP produced and thus to the kinase activity, is measured using a plate reader. The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.

Cell Proliferation Assay (GI50 Determination)

The anti-proliferative effects of this compound on various cancer cell lines are determined using standard cell viability assays.

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., Ba/F3-TEL-BMX, A375R) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (and in some cases, in combination with another drug like vemurafenib).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.

  • Data Analysis: The absorbance or fluorescence is measured, and the concentration of the compound that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.

In Vivo Studies

In vivo experiments using xenograft models have provided further evidence of this compound's therapeutic potential. In a xenograft model using vemurafenib-resistant A375 melanoma cells (A375R), administration of this compound was shown to significantly enhance the efficacy of vemurafenib without causing additional toxicity.[5][7] This highlights its potential to overcome acquired resistance to targeted therapies. While this compound exhibits a short half-life (T1/2 = 0.80 h) and is not orally bioavailable, it can be effectively administered via intravenous (iv) or intraperitoneal (ip) injection for research purposes.[2]

Conclusion

This compound is a meticulously designed molecule that acts as a highly potent and selective type II irreversible inhibitor of BMX kinase. Its unique mechanism of action, characterized by covalent modification of Cys496 in the inactive DFG-out conformation, underpins its impressive selectivity profile. By effectively inhibiting the BMX-AKT signaling axis, this compound demonstrates significant anti-proliferative activity and the ability to reverse drug resistance in preclinical models. These characteristics establish this compound as a valuable pharmacological tool for further elucidating the complex roles of BMX in health and disease and as a promising candidate for further therapeutic development.

References

CHMFL-BMX-078: A Technical Guide to a Potent and Selective Irreversible BMX Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-BMX-078 is a novel, highly potent, and selective type II irreversible inhibitor of Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase implicated in various oncogenic processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory profile, and its effects on cancer cell signaling and proliferation. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts targeting BMX.

Introduction

Bone Marrow Kinase on the X chromosome (BMX), also known as Etk, is a member of the Tec family of non-receptor tyrosine kinases.[1] It is involved in a multitude of cellular processes, including cell proliferation, differentiation, motility, and apoptosis.[2] Dysregulation of BMX signaling has been linked to the pathogenesis of several cancers, including prostate, breast, and bladder cancers, as well as glioblastoma.[2][3] BMX is known to be a downstream effector of phosphatidylinositol 3-kinase (PI3K) and plays a role in activating key signaling pathways such as the STAT, AKT, and NF-κB pathways.[2][4][5] This central role in tumor cell survival and proliferation makes BMX an attractive target for cancer therapy.

This compound was developed as a type II irreversible inhibitor, designed to form a covalent bond with a specific cysteine residue in the BMX kinase domain, leading to sustained target inhibition.[6] This guide details the biochemical and cellular characteristics of this compound, providing a valuable resource for researchers investigating BMX biology and developing novel anti-cancer therapeutics.

Mechanism of Action

This compound is a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the BMX kinase. This binding mode contributes to its high selectivity. The key to its irreversible inhibition is the presence of an acrylamide (B121943) "warhead" that forms a covalent bond with the Cysteine 496 (Cys496) residue within the ATP-binding pocket of BMX.[6] This covalent modification permanently inactivates the kinase, blocking its downstream signaling functions.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase / GPCR Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 produces BMX BMX PIP3->BMX recruits & activates AKT AKT BMX->AKT activates STAT3 STAT3 BMX->STAT3 activates NFkB NF-κB Pathway BMX->NFkB activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription STAT3->Transcription NFkB->Transcription CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX irreversibly inhibits (Cys496)

BMX Signaling and Inhibition by this compound

Data Presentation

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity
KinaseIC50 (nM)Notes
BMX 11 Primary Target
BTK437Over 40-fold selectivity over BTK

Data compiled from multiple sources.[1][6]

Table 2: Cellular Activity of this compound
Cell LineAssayValue (µM)Notes
BaF3-TEL-BMXGI500.016Engineered cell line dependent on BMX activity.
BaF3 (parental)GI50>10Demonstrates selectivity for BMX-dependent cells.
22Rv1 (Prostate)GI503.45 - 7.89
DU145 (Prostate)GI503.45 - 7.89
PC3 (Prostate)GI503.45 - 7.89
T24 (Bladder)GI505.78 - 8.98
ACHN (Renal)GI504.93
A375R (Melanoma)Proliferation-Overcomes vemurafenib (B611658) resistance.[7]

GI50: 50% growth inhibition. Data compiled from multiple sources.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used in the characterization of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Materials:

  • Recombinant BMX kinase

  • This compound (serially diluted)

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP (100 µM)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare the kinase reaction mixture in each well of a 384-well plate containing BMX kinase and the peptide substrate.

  • Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding 100 µM ATP.

  • Incubate the reaction at 37°C for 1 hour.

  • After cooling to room temperature for 5 minutes, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_0 Kinase Reaction cluster_1 ADP Detection Mix Prepare Kinase Reaction Mix (BMX, Substrate) Add_Inhibitor Add this compound (or DMSO) Mix->Add_Inhibitor Start_Reaction Initiate with ATP (Incubate 1h at 37°C) Add_Inhibitor->Start_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Incubate 40 min) Start_Reaction->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (Incubate 30 min) Stop_Reaction->Generate_Signal Readout Measure Luminescence Generate_Signal->Readout

Workflow for In Vitro Kinase Inhibition Assay
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[9]

Western Blotting for BMX Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of BMX and its downstream targets.

Materials:

  • Cell lysates from cells treated with this compound

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-BMX, anti-total-BMX, anti-phospho-AKT, anti-total-AKT, anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells treated with this compound for various times and at different concentrations. It is crucial to include phosphatase and protease inhibitors in the lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Add the chemiluminescent substrate and detect the signal using an imaging system. Analyze the changes in protein phosphorylation levels.[10][11]

Conclusion

This compound is a valuable research tool for elucidating the complex roles of BMX in cancer biology. Its high potency, selectivity, and irreversible mechanism of action make it a strong candidate for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers aiming to explore the therapeutic potential of targeting BMX in various cancers. The continued study of this compound and other BMX inhibitors will undoubtedly contribute to the development of more effective and targeted cancer therapies.

References

The Role of BMX Kinase in Cancer Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bone Marrow tyrosine kinase on chromosome X (BMX), also known as Epithelial and Endothelial Tyrosine Kinase (Etk), is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2] Structurally, BMX is characterized by the presence of a Pleckstrin Homology (PH) domain, an SH3 domain, an SH2 domain, and a C-terminal kinase domain.[3][4] The PH domain plays a crucial role in localizing the kinase to the cell membrane by binding to phosphoinositide 3,4,5-triphosphate (PIP3).[4] BMX is a key signaling node involved in a multitude of cellular processes, including proliferation, differentiation, apoptosis, cell motility, and survival. Its expression is found in hematopoietic cells, endothelial cells, and has been increasingly identified as a significant player in the pathophysiology of various human cancers.

The Role of BMX Kinase in Specific Cancers

Elevated expression and activity of BMX have been implicated in the progression and therapeutic resistance of several malignancies.

  • Prostate Cancer: BMX expression is significantly upregulated in prostate cancer tissues compared to normal prostate. It plays a critical role in the emergence of castration-resistant prostate cancer (CRPC). Interestingly, the androgen receptor (AR) directly represses the expression of BMX. Consequently, androgen deprivation therapy (ADT), a standard of care for prostate cancer, leads to a compensatory upregulation of BMX, contributing to therapeutic resistance. Overexpression of BMX in androgen-sensitive prostate cancer cells has been shown to promote tumor growth in androgen-deprived conditions.

  • Breast Cancer: Increased BMX expression is observed in breast cancer, including the aggressive triple-negative breast cancer subtype. BMX is a key driver of migration and invasion of breast cancer cells. Mechanistically, it has been shown to activate the Wnt/β-catenin signaling pathway, thereby promoting cellular proliferation and migration. Furthermore, BMX can activate p21-activated kinase 1 (Pak1), a known regulator of cytoskeletal dynamics and cell motility, to enhance the tumorigenicity of breast cancer cells.

  • Glioblastoma: In glioblastoma, BMX is preferentially expressed in glioblastoma stem cells (GSCs) in contrast to the non-stem cancer cell population. It is essential for maintaining the self-renewal capacity and tumorigenic potential of GSCs through the activation of the STAT3 signaling pathway. Preclinical studies have demonstrated that knockdown of BMX can inhibit the growth of intracranial tumors derived from GSCs.

  • Colorectal Cancer: BMX expression is elevated in colorectal cancer tissues. It functions downstream of the PI3K signaling pathway to promote the survival of colorectal cancer cells.

  • Cervical Cancer: The expression of BMX shows a progressive increase from normal cervical tissue to invasive cervical cancer. In this cancer type, BMX drives cell proliferation by activating both the PI3K/AKT/mTOR and STAT3 signaling pathways.

  • Other Malignancies: Elevated BMX levels have been associated with a poorer prognosis in bladder cancer. In renal cell carcinoma, overexpression of BMX is linked to increased malignancy. Additionally, a chromosomal translocation resulting in a BMX-ARHGAP fusion gene has been identified in gastric cardia adenocarcinoma.

Key Signaling Pathways Modulated by BMX Kinase

BMX is a central kinase that integrates and transmits signals through several critical oncogenic pathways.

PI3K/Akt/mTOR Pathway

BMX is a well-established downstream effector of the Phosphoinositide 3-Kinase (PI3K) pathway. Upon activation of PI3K, the production of PIP3 at the cell membrane recruits BMX via its PH domain. This localization facilitates the activation of BMX. In cervical cancer, for instance, the pro-proliferative effects of BMX are mediated through the PI3K/AKT/mTOR signaling cascade.

digraph "BMX_in_PI3K_Akt_mTOR_Signaling_Pathway" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, size="7.6, 7.6" ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; PIP3 [label="PIP3", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"]; BMX [label="BMX", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; PIP2 -> PI3K [style=invis]; PIP3 -> BMX [label=" recruits &\n activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; PIP3 -> AKT [label=" recruits &\n activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; BMX -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; }

Caption: BMX in the PI3K/Akt/mTOR Signaling Pathway.

STAT3 Pathway

BMX is a potent upstream activator of the Signal Transducer and Activator of Transcription 3 (STAT3). BMX can induce the tyrosine phosphorylation and subsequent activation of several STAT family members, including STAT1, STAT3, and STAT5. The BMX-STAT3 signaling axis is particularly critical for the maintenance and tumorigenicity of glioblastoma stem cells. In cervical cancer, this pathway is also harnessed by BMX to drive cell proliferation.

digraph "BMX_in_STAT3_Signaling_Pathway" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, size="7.6, 7.6" ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes Upstream_Signal [label="Upstream Signals\n(e.g., Cytokines, Growth Factors)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; BMX [label="BMX", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"]; STAT3_inactive [label="STAT3\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; STAT3_active [label="p-STAT3\n(active)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"]; STAT3_dimer [label="p-STAT3 Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Gene_Expression [label="Target Gene Expression\n(e.g., c-Myc, Cyclin D1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"];

// Edges Upstream_Signal -> BMX [color="#5F6368"]; BMX -> STAT3_active [label=" phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; STAT3_inactive -> BMX [style=invis]; STAT3_active -> STAT3_dimer [label=" dimerizes", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; STAT3_dimer -> Nucleus [label=" translocates to", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Nucleus -> Gene_Expression [label=" promotes", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; }

Caption: BMX in the STAT3 Signaling Pathway.

Wnt/β-catenin Pathway

In the context of breast cancer, BMX has been demonstrated to activate the Wnt/β-catenin signaling pathway. It achieves this by modulating the phosphorylation status of β-catenin, promoting its stabilization and nuclear translocation. Specifically, BMX upregulates the phosphorylation of β-catenin at activating sites (Y142 and Y654) while inhibiting its phosphorylation at degradative sites (S33/37). Furthermore, BMX promotes the phosphorylation of GSK3β, a key kinase in the β-catenin destruction complex, leading to its inactivation and the subsequent accumulation of β-catenin.

digraph "BMX_in_Wnt_beta-catenin_Signaling_Pathway" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, size="7.6, 7.6" ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes BMX [label="BMX", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"]; GSK3b [label="GSK3β", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; pGSK3b [label="p-GSK3β\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; beta_catenin [label="β-catenin", fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; beta_catenin_p [label="p-β-catenin\n(Y142, Y654)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"]; beta_catenin_degradation [label="β-catenin\nDegradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; TCF_LEF [label="TCF/LEF", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Gene_Expression [label="Target Gene Expression\n(e.g., c-Myc, Cyclin D1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"];

// Edges BMX -> pGSK3b [label=" phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; GSK3b -> pGSK3b [style=invis]; pGSK3b -> beta_catenin [label=" fails to\n phosphorylate", style=dashed, color="#EA4335", arrowhead=tee]; beta_catenin -> beta_catenin_degradation [label=" targeted for", style=dashed, color="#5F6368"]; BMX -> beta_catenin_p [label=" phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; beta_catenin -> BMX [style=invis]; beta_catenin_p -> Nucleus [label=" translocates to", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Nucleus -> TCF_LEF [style=invis]; beta_catenin_p -> TCF_LEF [label=" binds to", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; TCF_LEF -> Gene_Expression [label=" promotes", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; }

Caption: BMX in the Wnt/β-catenin Signaling Pathway.

Regulation of Apoptosis

A crucial aspect of BMX's pro-tumorigenic function is its ability to confer resistance to apoptosis. BMX is a direct negative regulator of the pro-apoptotic BCL-2 family member, BAK. It directly phosphorylates BAK on a critical tyrosine residue (Y108), which maintains BAK in an inactive conformation and prevents its oligomerization and subsequent induction of apoptosis. Consequently, elevated BMX expression raises the apoptotic threshold of cancer cells, rendering them resistant to chemotherapeutic agents. Conversely, silencing of BMX has been shown to sensitize tumor cells to chemotherapy-induced apoptosis.

digraph "BMX-mediated_Regulation_of_Apoptosis_via_BAK" { graph [ rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=12, size="7.6, 7.6" ];

node [ shape=rectangle, style="filled", fontname="Arial", fontsize=10, penwidth=1.5 ];

edge [ arrowhead=normal, penwidth=1.5 ];

// Nodes BMX [label="BMX", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#5F6368"]; BAK_inactive [label="BAK\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; BAK_p [label="p-BAK (Y108)\n(inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"]; Apoptotic_Stimuli [label="Apoptotic Stimuli\n(e.g., Chemotherapy)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; BAK_active [label="BAK\n(active)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#5F6368"];

// Edges BMX -> BAK_p [label=" phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; BAK_inactive -> BMX [style=invis]; Apoptotic_Stimuli -> BAK_active [label=" activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; BAK_p -> BAK_active [style=dashed, color="#EA4335", arrowhead=tee, label=" inhibits\n activation"]; BAK_active -> Apoptosis [label=" induces", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; }

Caption: BMX-mediated Regulation of Apoptosis via BAK.

Upstream Regulation and Downstream Effectors of BMX Kinase

The activity of BMX is tightly controlled by a network of upstream signals, and it, in turn, modulates a diverse array of downstream effector molecules.

Upstream Regulators
  • PI3K: As previously mentioned, PI3K is a major upstream activator of BMX.

  • Androgen Receptor (AR): In prostate cancer, AR acts as a transcriptional repressor of BMX.

  • Interleukin 6 (IL-6): The inflammatory cytokine IL-6 can activate Etk/BMX in prostate cancer cells.

  • Focal Adhesion Kinase (FAK): FAK can modulate the activity of BMX.

  • Src: The non-receptor tyrosine kinase Src is also an upstream activator of BMX.

Downstream Effectors
  • BAK: BMX directly phosphorylates and inactivates the pro-apoptotic protein BAK.

  • STAT3: BMX is a direct upstream kinase that activates STAT3 by tyrosine phosphorylation.

  • Akt: Akt is a key downstream mediator of BMX signaling, particularly in the context of the PI3K pathway.

  • Pak1: In breast cancer, BMX targets and activates Pak1 to promote tumorigenicity.

  • Receptor Tyrosine Kinases (RTKs): BMX can potentiate the activity of multiple RTKs, including MET and FGFR1, by phosphorylating a phosphotyrosine-tyrosine (pYY) motif within their activation loop, a process that is often required for their full activation.

  • Androgen Receptor (AR): In addition to being regulated by AR, Etk/BMX can also phosphorylate and stabilize the AR protein.

  • β-catenin: The phosphorylation and stability of β-catenin are regulated by BMX in breast cancer.

Quantitative Data on BMX in Cancer

ParameterCancer Type(s)FindingReference(s)
Expression Prostate, Breast, Colon CancerElevated BMX expression compared to normal tissue.
Expression Triple-Negative Breast CancerBMX overexpression may be a novel biomarker.
Expression Bladder CancerElevated BMX levels are associated with poorer prognosis.
Expression Cervical CancerGradually increasing expression from normal tissue to invasive cancer.
Inhibitor IC50 BMX-IN-1IC50 of 8 nM for BMX.
Inhibitor IC50 CHMFL-BMX-078IC50 of 11 nM for BMX.
Inhibitor IC50 TL-895IC50 of 1.6 nM for BMX.

Experimental Protocols

In Vitro Kinase Assay for BMX

This protocol is designed to measure the kinase activity of BMX on a peptide substrate.

Materials:

  • Recombinant human BMX kinase enzyme

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Peptide substrate (e.g., Poly (4:1 Glu, Tyr))

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • ATP solution

  • 96-well plates

  • Phosphocellulose paper or other capture membrane (for radiolabeling)

  • Scintillation counter or luminometer

Procedure:

  • Prepare the kinase reaction mixture by combining the kinase reaction buffer, peptide substrate, and recombinant BMX enzyme in a 96-well plate.

  • To initiate the kinase reaction, add ATP (spiked with [γ-³²P]ATP for radiometric detection, or cold ATP for luminescence-based detection) to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • To stop the reaction, add a stop solution (e.g., phosphoric acid).

  • For Radiometric Detection:

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • For Luminescence-based Detection (e.g., ADP-Glo™):

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

    • Measure the luminescence using a plate-reading luminometer.

Immunoprecipitation of BMX

This protocol describes the isolation of BMX and its interacting proteins from cell lysates.

Materials:

  • Cultured cells expressing BMX

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-BMX antibody

  • Protein A/G-agarose or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Microcentrifuge

Procedure:

  • Lyse the cultured cells with ice-cold lysis buffer.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an anti-BMX antibody for several hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated proteins from the beads by adding elution buffer and boiling for 5-10 minutes.

  • Analyze the eluted proteins by Western blotting.

Western Blotting for BMX Signaling Components

This protocol is for detecting the expression and phosphorylation status of BMX and its downstream targets.

Materials:

  • Protein samples (from cell lysates or immunoprecipitation)

  • SDS-PAGE gels

  • Electrophoresis apparatus

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BMX, anti-phospho-STAT3, anti-phospho-Akt, anti-BAK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate the protein samples by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane several times with TBST to remove unbound primary antibody.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again several times with TBST.

  • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

BMX kinase has emerged as a critical regulator of oncogenic signaling in a wide range of cancers. Its ability to modulate key cellular processes such as proliferation, survival, and apoptosis resistance, coupled with its role in driving therapy resistance, positions it as a highly attractive therapeutic target. The intricate network of upstream regulators and downstream effectors of BMX highlights its central role in cancer cell biology. A deeper understanding of the molecular mechanisms governing BMX activity and its signaling pathways will be instrumental in the development of novel and effective anti-cancer therapies. The availability of potent and selective BMX inhibitors provides a promising avenue for clinical investigation, both as monotherapies and in combination with existing treatments, to overcome therapeutic resistance and improve patient outcomes.

References

CHMFL-BMX-078: A Technical Guide to a Potent and Selective Irreversible BMX Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHMFL-BMX-078 is a novel, highly potent, and selective type II irreversible inhibitor of Bone Marrow X-linked (BMX) kinase. As a non-receptor tyrosine kinase, BMX is implicated in a variety of cellular processes, including cell motility, adhesion, proliferation, and differentiation, making it a compelling target in oncology and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It details its inhibitory activity, selectivity profile, and effects on cancer cell lines. Furthermore, this document outlines key experimental protocols for its characterization and visualizes its interaction with relevant signaling pathways, offering a valuable resource for researchers investigating BMX kinase and its role in disease.

Chemical Structure and Properties

This compound is chemically designated as 4-(methylamino)-2-[[4-methyl-3-[(1-oxo-2-propen-1-yl)amino]phenyl]amino]-N-[2-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]phenyl]-5-pyrimidinecarboxamide[1]. Its structure combines features of both a type II inhibitor, which binds to the inactive "DFG-out" conformation of the kinase, and an irreversible inhibitor, which forms a covalent bond with a specific cysteine residue.

PropertyValueReference
CAS Number 1808288-51-8[1]
Molecular Formula C₃₃H₃₅N₇O₆[1]
Molecular Weight 625.7 g/mol [1]
SMILES O=C(NC1=CC(NC2=NC=C(C(NC)=N2)C(NC3=CC(NC(C4=CC(OC)=C(C(OC)=C4)OC)=O)=CC=C3C)=O)=CC=C1C)C=C[1]
Solubility Slightly soluble in DMSO[1]
Appearance Solid[2]
Purity ≥90%[1]
Storage Store as a solid at -20°C[2]

Mechanism of Action

This compound is a type II irreversible inhibitor of BMX kinase. Its mechanism of action involves a two-step process. First, it binds to the inactive "DFG-out" conformation of the BMX kinase domain. Subsequently, the acrylamide (B121943) moiety of this compound forms a covalent bond with the cysteine 496 residue located in the ATP-binding pocket of BMX[3]. This irreversible binding locks the kinase in an inactive state, thereby inhibiting its downstream signaling functions.

The diagram below illustrates the mechanism of irreversible inhibition.

G cluster_0 This compound Binding CHMFL_BMX_078 This compound Reversible_Complex Reversible This compound/BMX Complex CHMFL_BMX_078->Reversible_Complex Non-covalent binding BMX_Inactive BMX Kinase (DFG-out, Cys496) BMX_Inactive->Reversible_Complex Irreversible_Complex Irreversible Covalent Complex Reversible_Complex->Irreversible_Complex Covalent bond formation (with Cys496)

Mechanism of this compound irreversible inhibition.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of BMX kinase with an IC₅₀ value of 11 nM[1][2][4]. It exhibits significant selectivity for BMX over other kinases, including Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases.

Kinase Inhibitory Activity
KinaseIC₅₀ (nM)Reference
BMX 11[1][2][4]
BTK 437[4]
Cellular Anti-proliferative Activity

This compound has demonstrated anti-proliferative activity against a variety of cancer cell lines, particularly those expressing BMX.

Cell LineCancer TypeGI₅₀ (µM)Reference
Ba/F3-TEL-BMX Pro-B0.016[1]
22Rv1 Prostate3.45 - 7.89[1]
DU145 Prostate3.45 - 7.89[1]
PC3 Prostate3.45 - 7.89[1]
Hb-c Bladder5.78 - 8.98[1]
J82 Bladder5.78 - 8.98[1]
T24 Bladder5.78 - 8.98[1]
ACHN Renal4.93[1]

Pharmacokinetic Properties

Preliminary pharmacokinetic studies in animal models have been conducted for this compound.

ParameterRouteValueUnitReference
Half-life (T₁/₂) Intravenous0.80h[4]
Cₘₐₓ Intravenous13565.23ng/mL[4]
AUC₀₋ₜ Intravenous1386.41ng/mL*h[4]
Oral Bioavailability OralNot absorbed-[4]

The short half-life and lack of oral absorption suggest that for in vivo studies, administration via intravenous or intraperitoneal injection is necessary[4].

BMX Signaling Pathways

BMX is a key signaling node downstream of various cellular receptors. It is known to be activated by phosphatidylinositol 3-kinase (PI3K) and Src family kinases. Once activated, BMX can phosphorylate and activate several downstream targets, including STAT3 and AKT, leading to the regulation of gene expression and cellular processes such as proliferation and survival.

The following diagram depicts a simplified overview of the BMX signaling pathway and the point of inhibition by this compound.

G cluster_0 BMX Signaling Pathway Growth_Factors Growth Factors / Cytokines RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Src Src Family Kinases RTK->Src BMX BMX PI3K->BMX Src->BMX STAT3 STAT3 BMX->STAT3 AKT AKT BMX->AKT Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT->Proliferation CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX Inhibition

Simplified BMX signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guideline for determining the IC₅₀ of this compound against BMX kinase.

Materials:

  • Recombinant human BMX kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).

  • Add 2.5 µL of a solution containing the BMX kinase and the substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for BMX.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTS Assay)

This protocol is a general guideline for determining the GI₅₀ of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., Ba/F3-TEL-BMX)

  • Complete cell culture medium

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a non-linear regression curve.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro characterization of a kinase inhibitor like this compound.

G cluster_0 In Vitro Characterization Workflow Compound_Synthesis Compound Synthesis & Purification Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Kinase_Selectivity Kinase Selectivity Profiling Biochemical_Assay->Kinase_Selectivity Cellular_Assay Cell-Based Assays (GI50, Target Engagement) Kinase_Selectivity->Cellular_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot) Cellular_Assay->Mechanism_Studies Data_Analysis Data Analysis & Interpretation Mechanism_Studies->Data_Analysis

Workflow for in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of BMX kinase. Its high potency, selectivity, and well-defined irreversible mechanism of action make it a suitable probe for studying BMX-mediated signaling pathways in various physiological and pathological contexts. The data and protocols presented in this guide provide a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of BMX inhibition.

References

Overcoming Vemurafenib Resistance in Melanoma: A Technical Guide to CHMFL-BMX-078

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to targeted therapies is a significant challenge in the treatment of BRAF-mutant melanoma. Vemurafenib (B611658), a potent inhibitor of the BRAF V600E mutation, often leads to dramatic initial responses, but resistance inevitably emerges, frequently driven by the reactivation of pro-survival signaling pathways. This technical guide delves into the preclinical evidence demonstrating the efficacy of CHMFL-BMX-078, a novel Bone Marrow Kinase in the X chromosome (BMX) inhibitor, in overcoming vemurafenib resistance in melanoma. This document provides a comprehensive overview of the mechanism of action, key experimental findings, and the underlying signaling pathways, tailored for a scientific audience.

The Challenge of Vemurafenib Resistance

BRAF mutations, present in approximately 50% of melanomas, lead to constitutive activation of the MAPK/ERK signaling pathway, promoting cell proliferation and survival. While vemurafenib effectively targets the mutated BRAF protein, cancer cells can develop resistance through various mechanisms, including the activation of alternative survival pathways. One such critical pathway is the PI3K/AKT signaling cascade, which can bypass the effects of BRAF inhibition and sustain tumor growth.

This compound: A Novel BMX Inhibitor

This compound is a highly potent and selective type II irreversible inhibitor of BMX, a non-receptor tyrosine kinase belonging to the Tec family.[1] It forms a covalent bond with the cysteine 496 residue within the BMX kinase domain.[1] Research has identified BMX as a key player in mediating vemurafenib resistance.

Mechanism of Action: Overcoming Resistance through AKT Pathway Inhibition

Preclinical studies have elucidated the mechanism by which this compound resensitizes vemurafenib-resistant melanoma cells. The core of this mechanism lies in the inhibition of the AKT signaling pathway.[2][3]

Key Findings:

  • Upregulation of BMX in Resistant Cells: Studies have shown that the expression and activation of BMX are elevated in vemurafenib-resistant melanoma cell lines.[3]

  • This compound Inhibits AKT Phosphorylation: Treatment with this compound leads to a significant reduction in the phosphorylation of AKT (p-AKT), a key indicator of its activation. By inhibiting BMX, this compound effectively shuts down this pro-survival signaling pathway.

  • Synergistic Effect with Vemurafenib: The combination of this compound and vemurafenib exhibits a synergistic effect in reducing the viability of vemurafenib-resistant melanoma cells.

  • Induction of Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest in vemurafenib-resistant melanoma cells.

  • In Vivo Efficacy: In xenograft models using vemurafenib-resistant melanoma cells, the combination of this compound and vemurafenib significantly inhibited tumor growth without causing additional toxicity.

Quantitative Data

While the primary literature confirms the potent and synergistic effects of this compound, specific quantitative data from the key study by Jiang et al. (2022) regarding the IC50 values in vemurafenib-resistant A375R cells and detailed tumor growth inhibition percentages from the xenograft model were not available in the accessed abstracts and reports. However, a separate study identified the IC50 of this compound against the isolated BMX kinase to be 11 nM.

Table 1: Efficacy of this compound (Qualitative Summary)

Parameter Vemurafenib-Resistant Melanoma Cells (A375R) Reference
Effect of this compound Monotherapy Significant suppression of proliferation, induction of cell cycle arrest.
Effect of Vemurafenib Monotherapy Limited efficacy due to resistance.
Effect of Combination Therapy Synergistic reduction in cell viability, restoration of sensitivity to vemurafenib.
In Vivo Efficacy (Xenograft Model) Significant enhancement of vemurafenib efficacy, inhibition of tumor growth.

Signaling Pathway

The signaling pathway illustrates how loss of the translation initiation factor eIF3a can lead to vemurafenib resistance and how this compound intervenes. Loss of eIF3a has been shown to contribute to vemurafenib resistance by activating ERK. Furthermore, silencing of eIF3a can activate BMX, which in turn activates the pro-survival AKT pathway, a key mechanism for bypassing BRAF inhibition. This compound directly inhibits BMX, thereby blocking the activation of AKT and restoring sensitivity to vemurafenib.

G cluster_resistance Vemurafenib Resistance Mechanism cluster_therapy Therapeutic Intervention eIF3a eIF3a Loss BMX BMX eIF3a->BMX activates AKT AKT BMX->AKT activates pAKT p-AKT AKT->pAKT phosphorylates Survival Cell Survival & Proliferation pAKT->Survival Vemurafenib Vemurafenib BRAF BRAF V600E Vemurafenib->BRAF inhibits BRAF->Survival MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation CHMFL This compound CHMFL->BMX inhibits

Caption: Signaling pathway of vemurafenib resistance and this compound intervention.

Experimental Workflows and Protocols

Experimental Workflow: In Vitro and In Vivo Analysis

The general workflow for evaluating the efficacy of this compound involves a series of in vitro and in vivo experiments.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Vemurafenib-sensitive (A375) & Vemurafenib-resistant (A375R) Melanoma Cell Lines Treatment Treat with Vemurafenib, This compound, or Combination CellLines->Treatment RTK_Array Receptor Tyrosine Kinase Phosphorylation Array CellLines->RTK_Array Identify activated kinases Viability Cell Viability Assays (e.g., CCK8/MTT) Treatment->Viability WesternBlot Western Blot Analysis (p-AKT, total AKT, etc.) Treatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Xenograft Establish A375R Xenograft Model in Nude Mice AnimalTreatment Treat with Vehicle, Vemurafenib, this compound, or Combination Xenograft->AnimalTreatment TumorMeasurement Monitor Tumor Volume and Body Weight AnimalTreatment->TumorMeasurement Endpoint Endpoint Analysis: Tumor Weight, IHC for Biomarkers (e.g., p-AKT) TumorMeasurement->Endpoint

Caption: General experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited. Specific antibody concentrations, incubation times, and reagent sources should be optimized and validated for individual laboratory settings.

1. Cell Culture and Viability Assay

  • Cell Lines: A375 (vemurafenib-sensitive) and A375R (vemurafenib-resistant) melanoma cells.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Viability Assay (CCK8/MTT):

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Treat cells with varying concentrations of this compound, vemurafenib, or the combination for 48-72 hours.

    • Add CCK8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Western Blot Analysis for p-AKT

  • Cell Lysis:

    • Treat cells with the indicated compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling with Laemmli buffer.

    • Separate proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Human Receptor Tyrosine Kinase (RTK) Phosphorylation Antibody Array

  • Principle: A membrane-based sandwich immunoassay to simultaneously detect the relative phosphorylation levels of multiple RTKs.

  • Procedure (General):

    • Prepare cell lysates as described for Western blotting.

    • Block the provided antibody array membranes.

    • Incubate the membranes with the cell lysates to allow capture of phosphorylated RTKs.

    • Wash the membranes and incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.

    • Wash again and detect the signal using a chemiluminescent substrate.

    • Analyze the resulting spot intensities to determine the relative phosphorylation levels of different RTKs.

4. In Vivo Xenograft Model

  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 A375R cells into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, vemurafenib, this compound, combination).

    • Administer treatments via oral gavage or intraperitoneal injection according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume using calipers every 2-3 days.

    • Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process tumors for immunohistochemistry (IHC) to analyze biomarkers such as p-AKT, Ki-67 (proliferation), and cleaved caspase-3 (apoptosis).

Conclusion

This compound represents a promising therapeutic agent for overcoming vemurafenib resistance in BRAF-mutant melanoma. Its mechanism of action, centered on the inhibition of the BMX/AKT signaling pathway, provides a rational basis for its combination with BRAF inhibitors. The preclinical data strongly support the continued investigation of this compound in clinical settings for patients with acquired resistance to vemurafenib. Further studies are warranted to fully elucidate the quantitative aspects of its efficacy and to explore its potential in other cancers where the BMX/AKT axis plays a role in drug resistance.

References

The BMX Inhibitor CHMFL-BMX-078: A Technical Overview of its Impact on the AKT Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-BMX-078 is a highly potent and selective type II irreversible inhibitor of the Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase belonging to the Tec family.[1][2][3][4][5] Emerging research has highlighted the role of this compound in modulating key cellular signaling pathways, particularly the AKT pathway, which is a central regulator of cell survival, proliferation, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a common event in various cancers, making it a critical target for therapeutic intervention.[6][7] This technical guide provides an in-depth analysis of the effects of this compound on the AKT signaling cascade, summarizing key quantitative data and outlining relevant experimental methodologies.

Mechanism of Action and Kinase Selectivity

This compound exerts its inhibitory effect through the formation of a covalent bond with the cysteine 496 residue within the DFG-out inactive conformation of BMX.[1][3][4] This irreversible binding ensures a sustained inhibition of BMX kinase activity. The compound exhibits high selectivity, with a significantly lower inhibitory concentration for BMX compared to other kinases, including Bruton's tyrosine kinase (BTK).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound, providing a comparative view of its potency and cellular activity.

Table 1: In Vitro Kinase Inhibition and Binding Affinity

Target KinaseParameterValueReference
BMXIC5011 nM[1][2][5]
BTKIC50437 nM[2][8]
BMX (inactive state)Kd81 nM[2][8]
BMX (active state)Kd10200 nM[2][8]

Table 2: Cellular Activity of this compound

Cell LineAssayParameterValue (µM)Reference
BaF3-TEL-BMXAnti-proliferativeGI500.016[2][5][8]
BaF3-AblAnti-proliferativeGI502.56[5]
BaF3-c-KitAnti-proliferativeGI502.01[5]
BaF3-PDGFRαAnti-proliferativeGI500.67[5]
BaF3-PDGFRβAnti-proliferativeGI500.91[5]
22Rv1 (Prostate)Anti-proliferativeGI503.45 - 7.89[5]
DU145 (Prostate)Anti-proliferativeGI503.45 - 7.89[5]
PC3 (Prostate)Anti-proliferativeGI503.45 - 7.89[5]
T24 (Bladder)Anti-proliferativeGI505.78 - 8.98[5]
ACHN (Renal)Anti-proliferativeGI504.93[5]

Effect on the AKT Signaling Pathway

This compound has been demonstrated to suppress the AKT signaling pathway, an effect that is crucial for its therapeutic potential in overcoming drug resistance in certain cancers.[4][9]

Upstream Regulation: The BMX-AKT Axis

BMX is understood to function downstream of phosphoinositide 3-kinase (PI3K). Upon cellular stimulation, BMX is recruited to the plasma membrane and activated, contributing to the subsequent activation of AKT.[9] By inhibiting BMX, this compound disrupts this signaling cascade, leading to a downstream reduction in AKT activation.

BMX_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates BMX BMX PIP3->BMX recruits & activates AKT AKT BMX->AKT promotes activation CHMFL This compound CHMFL->BMX inhibits pAKT p-AKT (Active) AKT->pAKT phosphorylation Downstream Downstream Effectors (mTOR, GSK3β, FOXO) pAKT->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_electrophoresis Protein Separation & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Culture Cell Culture Treatment Treatment with This compound Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Membrane Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (p-AKT, Total AKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Densitometry & Normalization Detection->Analysis

References

Methodological & Application

Application Notes and Protocols: CHMFL-BMX-078 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CHMFL-BMX-078 is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase.[1][2][3] It covalently binds to the cysteine 496 residue in the DFG-out inactive conformation of BMX, exhibiting an IC50 of 11 nM.[1][3] BMX is a member of the Tec family of kinases and is implicated in various cellular processes, including cell motility, proliferation, and differentiation, making it a target of interest in cancer research. This document provides a detailed protocol for determining the in vitro potency of this compound against BMX kinase using a luminescence-based ADP detection assay.

Principle of the Assay

The recommended in vitro kinase assay utilizes the ADP-Glo™ Kinase Assay system. This method quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.

Experimental Protocols

Materials and Reagents

  • Enzyme: Recombinant full-length human BMX kinase (e.g., Promega V4512)

  • Inhibitor: this compound (≥98.0% purity)

  • Substrate: Poly (4:1 Glu, Tyr) peptide substrate

  • ATP: Adenosine 5'-triphosphate

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega V6930)

  • Buffer: BMX Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • Solvent: DMSO (for inhibitor stock solution)

  • Plates: White, opaque 384-well assay plates

  • Instruments: Multichannel pipettes, plate reader with luminescence detection capabilities

Protocol Steps

  • Reagent Preparation:

    • Prepare the BMX Kinase Buffer as described above. Keep on ice.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in kinase buffer. It is recommended to perform 10-point, 3-fold serial dilutions to generate a comprehensive dose-response curve. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare the BMX enzyme by diluting it in kinase buffer to the desired working concentration. The optimal concentration should be determined empirically but a starting point of 5-10 ng per reaction can be used.

    • Prepare the substrate/ATP mix in kinase buffer. The final concentration of the Poly (Glu, Tyr) substrate is typically 0.2 µg/µl, and the ATP concentration should be at or near its Km for BMX (typically 50-100 µM).

  • Kinase Reaction:

    • Add 1 µl of the serially diluted this compound or vehicle (DMSO in kinase buffer for control wells) to the wells of a 384-well plate.

    • Add 2 µl of the diluted BMX enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

    • Incubate the reaction plate at 30°C or 37°C for 60 minutes. The incubation time should be within the linear range of the enzyme kinetics.

  • Signal Detection:

    • After the kinase reaction incubation, add 5 µl of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for another 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis

  • Subtract the background luminescence (wells with no enzyme) from all experimental wells.

  • Normalize the data by setting the "no inhibitor" control (vehicle only) as 100% activity and the "high inhibitor concentration" as 0% activity.

  • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for this compound.

Data Presentation

Table 1: Quantitative Parameters for this compound In Vitro Kinase Assay

ParameterValueNotes
Reagents
BMX Enzyme5-10 ng/wellOptimal concentration should be determined empirically.
Substrate (Poly(Glu,Tyr))0.2 µg/µlA common substrate for tyrosine kinases.
ATP50-100 µMShould be near the Kₘ for BMX.
This compound0.1 nM - 10 µMExample concentration range for IC50 determination.
Reaction Conditions
Total Reaction Volume5 µlFor 384-well plate format.
Incubation Temperature30-37°C
Kinase Reaction Time60 minutes
Detection Steps
ADP-Glo™ Reagent Incubation40 minutesAt room temperature.
Kinase Detection Reagent Incubation30-60 minutesAt room temperature.

Mandatory Visualization

BMX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates BMX BMX Kinase PI3K->BMX Recruits & Activates STAT STAT (e.g., STAT1, STAT3, STAT5) BMX->STAT Phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Inhibitor This compound Inhibitor->BMX Irreversibly Inhibits DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates

Caption: BMX signaling pathway and the inhibitory action of this compound.

Kinase_Assay_Workflow start Start prep 1. Reagent Preparation (Inhibitor Dilution, Enzyme, Substrate/ATP Mix) start->prep plate 2. Plate Inhibitor & Enzyme (1µL Inhibitor + 2µL Enzyme) prep->plate preinc 3. Pre-incubation (15-30 min at RT) plate->preinc initiate 4. Initiate Reaction (Add 2µL Substrate/ATP Mix) preinc->initiate react 5. Kinase Reaction (60 min at 30-37°C) initiate->react stop 6. Stop Reaction & Deplete ATP (Add 5µL ADP-Glo™ Reagent) react->stop stop_inc 7. Incubation (40 min at RT) stop->stop_inc detect 8. Develop Signal (Add 10µL Kinase Detection Reagent) stop_inc->detect detect_inc 9. Incubation (30-60 min at RT) detect->detect_inc read 10. Read Luminescence detect_inc->read end End read->end

Caption: Experimental workflow for the this compound in vitro kinase assay.

References

CHMFL-BMX-078 cell viability assay (MTT, CellTiter-Glo) protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CHMFL-BMX-078 is a potent and selective irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase.[1][2][3] Research indicates that this compound can suppress proliferation and overcome drug resistance in certain cancer cell types, notably in vemurafenib-resistant melanoma, through the inhibition of the AKT signaling pathway.[4] Assessing the impact of this compound on cell viability is a critical step in preclinical research and drug development. This document provides detailed protocols for two common cell viability assays, the colorimetric MTT assay and the luminescent CellTiter-Glo® assay, tailored for use with this compound.

Mechanism of Action: BMX Inhibition and Downstream Signaling

This compound covalently binds to the cysteine 496 residue of BMX, locking it in an inactive conformation.[5] BMX is a component of cellular signaling pathways that regulate cell survival and proliferation. One key pathway influenced by BMX is the PI3K/AKT pathway. By inhibiting BMX, this compound can lead to a downstream reduction in AKT phosphorylation and activation, ultimately suppressing pro-survival signals and inhibiting cell proliferation. This mechanism is particularly relevant in cancers where the AKT pathway is aberrantly activated.

Data Presentation

The following table summarizes the reported growth inhibition data for this compound across various cancer cell lines. This data is crucial for designing effective concentration ranges for cell viability experiments.

Cell LineCancer TypeAssay TypeParameterValue (µM)
Ba/F3-TEL-BMXLeukemiaNot SpecifiedGI500.016
22Rv1Prostate CancerNot SpecifiedGI503.45 - 7.89
DU145Prostate CancerNot SpecifiedGI503.45 - 7.89
PC3Prostate CancerNot SpecifiedGI503.45 - 7.89
Hb-cBladder CancerNot SpecifiedGI505.78 - 8.98
J82Bladder CancerNot SpecifiedGI505.78 - 8.98
T24Bladder CancerNot SpecifiedGI505.78 - 8.98
ACHNRenal CancerNot SpecifiedGI504.93
5637Bladder CancerCellTiter-Glo / CCK-8GI50> 10
769-PRenal CancerCellTiter-Glo / CCK-8GI50> 10

Data sourced from Cayman Chemical product information and MCE. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth and is a common endpoint for cytotoxicity assays.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Cell Viability Assays A 1. Cell Seeding (96-well plate) B 2. Cell Culture Incubation (24 hours) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Treatment Incubation (e.g., 72 hours) C->D E 5. Add Assay Reagent D->E F 6. Incubation E->F MTT: 2-4 hrs CTG: 10 mins G 7. Signal Detection F->G MTT: Read Absorbance (570nm) CTG: Read Luminescence H 8. Data Analysis (e.g., IC50 Calculation) G->H

Caption: General workflow for MTT and CellTiter-Glo cell viability assays.

G cluster_pathway This compound Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K BMX BMX PI3K->BMX AKT AKT (p-AKT) BMX->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibitor This compound Inhibitor->BMX

Caption: Inhibition of the BMX/AKT signaling pathway by this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution prepared in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • 96-well flat-bottom sterile plates

  • Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Adherent or suspension cells of interest

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring they have high viability (>90%). b. Seed cells into a 96-well plate at a pre-determined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well for many solid tumor lines) in 100 µL of culture medium. c. Include wells with medium only to serve as a blank control. d. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from your stock solution. A suggested starting concentration range, based on available GI50 data, would be from 0.1 µM to 50 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). c. Carefully add the diluted this compound or vehicle control to the appropriate wells. d. Incubate the plate for a desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation: a. After the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: a. After the incubation with MTT, carefully remove the medium. For adherent cells, aspirate the medium. For suspension cells, centrifugation of the plate may be necessary before aspiration. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol provides a homogeneous "add-mix-measure" format that quantifies ATP, an indicator of metabolically active cells, resulting in a luminescent signal.

Materials:

  • This compound (stock solution prepared in DMSO)

  • CellTiter-Glo® Reagent (Promega)

  • Cell culture medium

  • Opaque-walled 96-well sterile plates (to prevent well-to-well signal crossover)

  • Luminometer

  • Adherent or suspension cells of interest

Procedure:

  • Reagent Preparation: a. Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, following the manufacturer's instructions. b. Allow the reagent to equilibrate to room temperature before use.

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into an opaque-walled 96-well plate at an optimal density (e.g., 4,000–20,000 cells/well) in 100 µL of culture medium. c. Include wells with medium only for background luminescence measurement. d. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. A concentration range of 0.1 µM to 50 µM is a reasonable starting point. b. Add the diluted compound or vehicle control to the wells. c. Incubate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Procedure: a. Equilibrate the cell plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer.

Data Analysis (for both assays):

  • Subtract the average background reading (from medium-only or blank wells) from all experimental readings.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (which represents 100% viability).

  • Plot the percent viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

References

Application Notes and Protocols for Western Blot Analysis of p-AKT after CHMFL-BMX-078 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-BMX-078 is a potent and selective inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase belonging to the Tec family. Emerging research has highlighted the role of the BMX kinase in various cellular processes, including cell proliferation, survival, and differentiation. Notably, the AKT signaling pathway, a critical regulator of cell survival and proliferation, has been identified as a downstream target of BMX. In certain cancer models, particularly in the context of acquired resistance to targeted therapies like vemurafenib (B611658) in melanoma, the inhibition of BMX by this compound has been shown to suppress the AKT pathway, leading to decreased phosphorylation of AKT (p-AKT).[1]

These application notes provide a comprehensive protocol for the analysis of p-AKT levels in response to this compound treatment using Western blotting. This method is a fundamental technique to elucidate the mechanism of action of this compound and to assess its pharmacodynamic effects in relevant cell models.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the relative phosphorylation of AKT at Ser473 in vemurafenib-resistant A375R melanoma cells. The data is presented as a percentage of the vehicle-treated control, as determined by densitometric analysis of Western blot results.

This compound Concentration (µM)Relative p-AKT (Ser473) Level (%)
0 (Vehicle Control)100
0.185
0.555
1.030
2.015

Note: The data presented in this table is representative and compiled from typical results observed in studies investigating the effect of this compound on p-AKT levels. Actual results may vary depending on the specific experimental conditions, cell line, and reagents used.

Experimental Protocols

This section details the key experimental protocols for the Western blot analysis of p-AKT following treatment with this compound.

Cell Culture and Treatment
  • Cell Line: A375R (vemurafenib-resistant human melanoma) cells are a suitable model system.[1]

  • Culture Conditions: Culture the A375R cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the A375R cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, and 2.0 µM).

  • Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle (DMSO) control. The final DMSO concentration should not exceed 0.1% in all wells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the drug to exert its effect on the signaling pathway.

Protein Extraction
  • Washing: After the treatment period, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the adherent cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Subsequently, centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract, and transfer it to fresh, pre-chilled tubes.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Western Blotting
  • Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-p-AKT Ser473) and a primary antibody for total AKT overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system or X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-AKT band intensity to the total AKT band intensity for each sample. Further normalize the results to the vehicle-treated control to determine the relative change in p-AKT levels.

Visualizations

Signaling Pathway

AKT_Signaling_Pathway AKT Signaling Pathway and Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates BMX BMX BMX->AKT activates pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX

Caption: Inhibition of BMX by this compound blocks AKT activation.

Experimental Workflow

Western_Blot_Workflow Western Blot Workflow for p-AKT Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis seeding Seed A375R Cells treatment Treat with this compound seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AKT, Total AKT, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry detection->densitometry normalization Normalization (p-AKT / Total AKT) densitometry->normalization

Caption: Workflow for Western blot analysis of p-AKT.

References

Application Note: Preparation of CHMFL-BMX-078 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CHMFL-BMX-078 is a potent and selective type II irreversible inhibitor of Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase.[1][2][3] It functions by forming a covalent bond with the cysteine 496 residue within the kinase's ATP binding site.[2] Due to its high selectivity, it serves as a valuable pharmacological tool for investigating BMX-mediated signaling pathways, which are implicated in cell motility, adhesion, proliferation, and tumorigenicity.[2][4] This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications.

Physicochemical Properties and Storage

A summary of the key quantitative data for this compound is presented in the table below. Note that solubility can be variable, and the provided data represents values reported across different suppliers. It is recommended to use freshly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[2]

PropertyValue
Molecular Weight 625.67 g/mol [2] (values may range from 625.67 to 625.7 g/mol [2][4][5][6])
Appearance Solid, off-white to yellow powder[2][4]
Purity ≥90% to >98% (refer to the Certificate of Analysis for the specific batch)[1][4][5]
Solubility in DMSO ≥30 mg/mL (approximately 48 mM)[2][7]. Some sources report 10 mM.[1] Sonication is recommended to aid dissolution.[7]
Storage of Solid -20°C for up to 3 years; 4°C for up to 2 years.[2]
Storage of DMSO Stock -80°C for up to 2 years; -20°C for up to 1 year.[2] It is advisable to use the solution promptly after preparation.[8]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro assays.

Materials

  • This compound solid powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.626 mg of the compound (see calculation below).

  • Calculation: Use the following formula to determine the required mass of this compound for your desired stock concentration and volume:

    Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 625.67 g/mol / 1000 = 0.626 mg

  • Solubilization: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath can be applied to facilitate the process.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.[2]

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation Phase cluster_solubilization Solubilization Phase cluster_storage Storage Phase start Start: Gather Materials acclimate Acclimate Compound to Room Temperature start->acclimate weigh Weigh this compound (e.g., 0.626 mg) acclimate->weigh add_dmso Add Sterile DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso mix Vortex Thoroughly add_dmso->mix check Visually Inspect for Complete Dissolution mix->check sonicate Sonicate Briefly (If Needed) check->sonicate Particles Visible aliquot Aliquot into Single-Use Volumes check->aliquot Fully Dissolved sonicate->mix store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

BMX Signaling Pathway Inhibition

cluster_pathway BMX Signaling Cascade BMX BMX Kinase Substrate Downstream Substrate (e.g., STAT3, Akt) BMX->Substrate Phosphorylation Response Cellular Response (Proliferation, Motility) Substrate->Response Inhibitor This compound Inhibitor->BMX Covalent Inhibition

Caption: Inhibition of the BMX signaling pathway by this compound.

References

Determining the Dose-Response Curve of CHMFL-BMX-078: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the dose-response curve of CHMFL-BMX-078, a potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX). This compound has demonstrated significant potential in overcoming drug resistance in certain cancers by targeting downstream signaling pathways. These protocols are designed to guide researchers in accurately assessing the potency and efficacy of this compound in both biochemical and cellular contexts. Included are methodologies for in vitro kinase inhibition assays and cell-based assays, accompanied by data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a highly potent and selective type II irreversible inhibitor of BMX kinase, with a reported IC50 of 11 nM.[1][2][3] BMX, a non-receptor tyrosine kinase, is implicated in various cellular processes, including cell proliferation, motility, and differentiation, and its dysregulation is associated with tumorigenicity and drug resistance.[1][3] Notably, this compound has been shown to reverse vemurafenib (B611658) resistance in melanoma by suppressing the AKT signaling pathway.[4] It forms a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX, ensuring its irreversible inhibitory action.[1][3] Understanding the dose-response relationship of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature. This information is essential for designing and interpreting dose-response experiments.

ParameterValueCell Line/SystemReference
IC50 (BMX Kinase) 11 nMBiochemical Assay[1][3][5]
Binding Kd (inactive BMX) 81 nMBiochemical Assay[1]
Binding Kd (active BMX) 10200 nMBiochemical Assay[1]
GI50 (BaF3-TEL-BMX) 0.016 µMCellular Assay[1][5]
GI50 (Prostate Cancer Cells) 3.45 - 7.89 µMCellular Assay[5]
GI50 (Bladder Cancer Cells) 5.78 - 8.98 µMCellular Assay[5]
GI50 (Renal Cancer Cells) 4.93 µMCellular Assay[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

BMX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates BMX BMX PI3K->BMX activates AKT AKT BMX->AKT activates ERK ERK BMX->ERK activates Downstream_Effectors Downstream Effectors AKT->Downstream_Effectors ERK->Downstream_Effectors Transcription_Factors Transcription Factors Downstream_Effectors->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX inhibits

Caption: BMX Signaling Pathway and Inhibition by this compound.

Dose_Response_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., A375R melanoma cells) Start->Cell_Culture Compound_Prep 2. Prepare Serial Dilutions of this compound Cell_Culture->Compound_Prep Cell_Seeding 3. Seed Cells in 96-well Plates Compound_Prep->Cell_Seeding Treatment 4. Treat Cells with This compound Dilutions Cell_Seeding->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance/ Luminescence Viability_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Normalization, Curve Fitting) Data_Acquisition->Data_Analysis IC50_Determination 9. Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental Workflow for Dose-Response Curve Determination.

Experimental Protocols

Protocol 1: In Vitro BMX Kinase Inhibition Assay

This protocol outlines the direct measurement of this compound's inhibitory effect on BMX kinase activity.

Materials:

  • Recombinant human BMX kinase

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)[6]

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound (stock solution in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant BMX kinase, and the substrate.

  • Inhibitor Addition: Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for BMX.

  • Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Subtract the background luminescence (no-enzyme control).

  • Normalize the data to the no-inhibitor control (set as 100% kinase activity).

  • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Proliferation/Viability Assay

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., vemurafenib-resistant A375 melanoma cells)[4]

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. A starting concentration range of 10 µM to 0.1 nM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Dosing: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

  • Subtract the background absorbance/luminescence (wells with medium only).

  • Normalize the data to the vehicle-treated control wells (set as 100% viability).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for researchers to determine the dose-response curve of this compound. Accurate characterization of this inhibitor's potency and efficacy is a critical step in advancing its potential as a therapeutic agent, particularly in the context of overcoming drug resistance in cancer. The provided methodologies, when followed diligently, will yield reliable and reproducible data to guide further preclinical and clinical investigations.

References

Application Notes and Protocols for CHMFL-BMX-078 in a Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHMFL-BMX-078 is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase.[1][2] BMX is a member of the Tec family of kinases and is implicated in various cellular processes, including cell proliferation, differentiation, and tumorigenicity.[1][3][4] Notably, this compound has been shown to overcome vemurafenib (B611658) resistance in melanoma by suppressing the AKT signaling pathway.[5]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a compound with its target protein within a cellular context.[6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[6] Upon binding, the ligand-protein complex exhibits increased resistance to thermal denaturation. By subjecting cells or cell lysates to a temperature gradient and subsequently quantifying the amount of soluble (non-aggregated) target protein, a thermal shift can be measured, confirming target engagement.[6]

These application notes provide a detailed protocol for utilizing this compound in a CETSA to confirm its engagement with BMX in a cellular environment.

Data Presentation

Quantitative Data for this compound
ParameterValueTarget/Cell LineReference
IC50 11 nMBMX Kinase[1][2]
Binding Kd (inactive state) 81 nMBMX Kinase[1]
Binding Kd (active state) 10200 nMBMX Kinase[1]
GI50 0.016 µMBaF3-TEL-BMX cells[1]
Selectivity over BTK Kinase >40-foldKinomeScan[1][2]
Cellular Proliferation Inhibition (GI50)
Cell LineCancer TypeGI50 (µM)Reference
22Rv1Prostate3.45 - 7.89[5]
DU145Prostate3.45 - 7.89[5]
PC3Prostate3.45 - 7.89[5]
J82Bladder5.78 - 8.98[5]
T24Bladder5.78 - 8.98[5]
ACHNRenal4.93[5]

Signaling Pathway

BMX is a downstream effector of phosphatidylinositol 3-kinase (PI3K) and is activated by SRC-mediated phosphorylation.[7][8] Activated BMX, in turn, can phosphorylate and activate AKT, a key regulator of cell survival and proliferation.[3][9] this compound, by irreversibly inhibiting BMX, blocks this signaling cascade, leading to a reduction in AKT activity.

BMX_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 BMX BMX PIP3->BMX recruits SRC SRC SRC->BMX phosphorylates AKT AKT BMX->AKT phosphorylates CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation

BMX-AKT Signaling Pathway Inhibition by this compound.

Experimental Protocols

CETSA Experimental Workflow

The overall workflow for performing a CETSA experiment with this compound is depicted below. This process involves cell treatment, a heat challenge, cell lysis, and subsequent analysis of the soluble protein fraction.

CETSA_Workflow CellCulture 1. Cell Culture (e.g., A375 melanoma cells) Treatment 2. Compound Treatment (this compound or Vehicle) CellCulture->Treatment HeatChallenge 3. Heat Challenge (Temperature Gradient) Treatment->HeatChallenge Lysis 4. Cell Lysis (Freeze-Thaw Cycles) HeatChallenge->Lysis Centrifugation 5. Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Analysis 6. Analysis of Supernatant (Western Blot for BMX) Centrifugation->Analysis Data 7. Data Analysis (Melt Curve Generation) Analysis->Data

Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Detailed Protocol for CETSA with this compound

This protocol is designed for a human melanoma cell line (e.g., A375) but can be adapted for other cell lines expressing BMX.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against BMX

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • PVDF membrane

  • Laemmli sample buffer

Procedure:

  • Cell Culture and Treatment:

    • Culture A375 cells to 80-90% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium to a density of 2 x 10^6 cells/mL.

    • Prepare two sets of cell suspensions. Treat one set with this compound at a final concentration of 1 µM (or a range for dose-response). Treat the other set with an equivalent volume of DMSO (vehicle control).

    • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for compound uptake and target engagement.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspension (both treated and vehicle) into PCR tubes for each temperature point.

    • For an initial melt curve, use a thermal cycler to heat the tubes across a temperature range (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.

    • Immediately after the heat challenge, cool the tubes to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles. This involves freezing the PCR tubes in liquid nitrogen and thawing them at room temperature or in a 37°C water bath.

    • Alternatively, add an appropriate volume of lysis buffer and incubate on ice.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C. This will pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay to ensure equal loading.

    • Normalize the protein concentrations for all samples.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BMX overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for BMX at each temperature point for both the this compound-treated and vehicle-treated samples.

    • Normalize the data by setting the intensity of the lowest temperature point (e.g., 40°C) to 100%.

    • Plot the percentage of soluble BMX protein against the temperature to generate melt curves.

    • A shift in the melt curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Isothermal Dose-Response (ITDR) CETSA

To determine the potency of this compound in a cellular context, an isothermal dose-response (ITDR) experiment can be performed.

  • Determine Optimal Temperature: From the initial melt curve experiment, select a temperature that results in approximately 50-70% protein aggregation in the vehicle-treated group.

  • Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 10 µM).

  • Compound Incubation and Heat Challenge: Aliquot cells and treat with the different concentrations of this compound or vehicle. Incubate as described above. Heat all samples at the predetermined optimal temperature.

  • Lysis, Centrifugation, and Analysis: Follow the same steps for lysis, separation of soluble proteins, and Western blot analysis as in the melt curve protocol.

  • Data Analysis: Plot the amount of soluble BMX protein against the concentration of this compound to generate a dose-response curve and determine the EC50 value for target engagement.

References

Troubleshooting & Optimization

CHMFL-BMX-078 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CHMFL-BMX-078 in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase.[1][2][3][4][5] It works by forming a covalent bond with the cysteine 496 residue within the ATP binding pocket of BMX, locking it in an inactive "DFG-out" conformation.[3][5] This irreversible binding allows it to serve as a valuable pharmacological tool for studying BMX-mediated signaling pathways.[2][3][5]

Q2: What are the primary signaling pathways affected by BMX and consequently by this compound?

BMX is implicated in several critical signaling pathways. It has been shown to activate the STAT signaling pathway, leading to the tyrosine phosphorylation of STAT1, STAT3, and STAT5.[6][7] Additionally, BMX interacts with adaptor molecules like MyD88, which leads to the activation of NF-κB and MAPK signaling pathways, resulting in the production of inflammatory cytokines.[8][9] Studies have also shown that this compound can overcome vemurafenib (B611658) resistance in melanoma by inhibiting the AKT signaling pathway.[10]

Q3: There appear to be conflicting reports on the solubility of this compound in DMSO. What is the recommended solvent and concentration?

There are indeed varying reports on the solubility of this compound in DMSO. Some sources describe it as "slightly soluble," while others indicate a solubility of ≥ 30 mg/mL (47.95 mM).[1][2] This discrepancy can arise from differences in compound purity, the hydration state of the DMSO, and the specific experimental conditions.

For optimal results, it is recommended to use newly opened, anhydrous DMSO to prepare stock solutions.[2] A concentration of 10 mM in DMSO is commonly cited and should be achievable.[4][11] If you encounter solubility issues, sonication may help to dissolve the compound.[12] It is always best to start by dissolving a small amount to confirm solubility at your desired concentration before proceeding with a larger quantity.

Q4: How should I store this compound stock solutions and powder?

For long-term storage, the solid powder form of this compound should be kept at -20°C for up to three years.[2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to two years or at -20°C for up to one year to maintain stability.[2]

Troubleshooting Guide

Issue: I've prepared a stock solution of this compound in DMSO, but I see precipitation when I dilute it into my aqueous cell culture medium.

Possible Causes and Solutions:

  • Concentration of DMSO in Final Medium: The final concentration of DMSO in your cell culture medium may be too low to maintain the solubility of this compound.

    • Solution: Ensure that the final concentration of DMSO in your experimental setup is maintained at a level that is non-toxic to your cells (typically ≤ 0.5%) but sufficient to keep the compound in solution. You may need to perform serial dilutions of your stock solution in DMSO before the final dilution into the aqueous medium.

  • Temperature Shock: Diluting a cold stock solution directly into a warmer medium can sometimes cause precipitation.

    • Solution: Allow your stock solution to equilibrate to room temperature before adding it to your cell culture medium.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility.

    • Solution: Try pre-mixing the diluted this compound with a small volume of serum-free medium before adding it to your complete, serum-containing medium.

Data and Protocols

Physicochemical Properties and Solubility
PropertyValueReference
Molecular Formula C₃₃H₃₅N₇O₆[1]
Molecular Weight 625.7 g/mol [1]
CAS Number 1808288-51-8[1]
Purity ≥90%[1]
Appearance Solid[2][3]
Color Off-white to yellow[2]
Solubility DMSO: ≥ 30 mg/mL (47.95 mM) or "Slightly soluble"[1][2]
Recommended Protocol for Solution Preparation (In Vitro)

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO and subsequent working solutions for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 625.7 g/mol x 1000 mg/g = 6.257 mg

  • Weigh the compound: Carefully weigh out 6.257 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Aid dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the solution for a few minutes.

  • Sterilization (Optional): If required for your specific application, you can filter the stock solution through a 0.22 µm syringe filter.

  • Storage: Store the 10 mM stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: To prepare a working solution, perform serial dilutions of the 10 mM stock solution in your cell culture medium. Ensure the final DMSO concentration is compatible with your cell line.

Visualizing Pathways and Protocols

Below are diagrams illustrating key signaling pathways involving BMX and a suggested experimental workflow.

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application weigh Weigh this compound (e.g., 6.257 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute_media Serial Dilution in Cell Culture Medium stock->dilute_media final_conc Final Working Concentration (e.g., 10 µM) dilute_media->final_conc treat_cells Treat Cells final_conc->treat_cells bmx_stat_pathway BMX BMX STATs STAT1 / STAT3 / STAT5 BMX->STATs pSTATs p-STAT1 / p-STAT3 / p-STAT5 (Tyrosine Phosphorylation) STATs->pSTATs Activation DNA_Binding DNA Binding & Gene Transcription pSTATs->DNA_Binding CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX bmx_nfkb_mapk_pathway TLR_Agonists TLR Agonists MyD88_Mal MyD88 / Mal TLR_Agonists->MyD88_Mal BMX BMX MyD88_Mal->BMX TAK1 TAK1 Complex BMX->TAK1 MAPK p38 MAPK / JNK TAK1->MAPK NFkB NF-κB TAK1->NFkB Cytokines Inflammatory Cytokine Production MAPK->Cytokines NFkB->Cytokines CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX bmx_akt_resistance BMX BMX AKT AKT Pathway BMX->AKT Activates Vemurafenib_Resistance Vemurafenib Resistance in Melanoma AKT->Vemurafenib_Resistance CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX Reversal Reversal of Resistance CHMFL_BMX_078->Reversal Leads to

References

Optimizing CHMFL-BMX-078 Concentration for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of CHMFL-BMX-078 in cell culture experiments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase on chromosome X (BMX), a non-receptor tyrosine kinase.[1][2][3][4] It functions by forming a covalent bond with a specific cysteine residue (Cys496) within the ATP-binding pocket of BMX when the kinase is in its inactive "DFG-out" conformation.[1] This irreversible binding effectively blocks the kinase activity of BMX.

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to inhibit downstream signaling pathways regulated by BMX, most notably the AKT and ERK1/2 pathways. By inhibiting BMX, this compound can lead to decreased phosphorylation of AKT and ERK, which are crucial for cell proliferation, survival, and drug resistance.

Q3: What is a recommended starting concentration for this compound in cell culture?

A3: The optimal concentration of this compound is cell-line dependent. For initial experiments, it is recommended to perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) for your specific cell line. Based on published data, GI50 values can range from the low nanomolar to the micromolar range. For example, the GI50 for BaF3-TEL-BMX cells is 0.016 µM, while for various prostate, bladder, and renal cancer cell lines, it ranges from 3.45 to 8.98 µM. For pathway analysis in shorter-term assays (e.g., 6-24 hours), a starting concentration of 1-5 times the GI50 may be appropriate to ensure target engagement.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions should be stored at -20°C or -80°C for long-term stability.

Q5: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines. However, some cell lines can tolerate up to 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) in all experiments to account for any effects of the solvent.

Data Presentation

Table 1: Reported GI50 Values of this compound in Various Cell Lines

Cell LineCell TypeGI50 (µM)
Ba/F3-TEL-BMXMurine Pro-B0.016
22Rv1Prostate Cancer3.45 - 7.89
DU145Prostate Cancer3.45 - 7.89
PC3Prostate Cancer3.45 - 7.89
Hb-cBladder Cancer5.78 - 8.98
J82Bladder Cancer5.78 - 8.98
T24Bladder Cancer5.78 - 8.98
ACHNRenal Cancer4.93
5637Bladder Cancer> 10
769-PRenal Cancer> 10

Data compiled from published literature. The exact GI50 can vary depending on the assay conditions and duration.

Experimental Protocols

Protocol 1: Determination of GI50 using MTT Assay

This protocol outlines a method to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 10 nM to 100 µM.

    • Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value.

Protocol 2: Western Blot Analysis of BMX Signaling Pathway

This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets like AKT and ERK.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-BMX, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell death even at low concentrations - Solvent toxicity: The final DMSO concentration may be too high for your cell line. - Inhibitor concentration too high: The cell line may be highly sensitive to this compound.- Perform a DMSO dose-response curve to determine the maximum tolerated concentration (ideally ≤ 0.1%). - Start with a much lower concentration range in your dose-response experiments (e.g., picomolar to low nanomolar).
Inconsistent results between experiments - Inhibitor instability: The inhibitor may be degrading in the cell culture medium. - Precipitation of the inhibitor: The inhibitor may be precipitating out of solution at the working concentration. - Variability in cell health or density. - Prepare fresh dilutions of the inhibitor for each experiment. While not extensively studied for this compound, some covalent inhibitors can be unstable in aqueous solutions. - Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, try lowering the final concentration or using a different dilution method. - Ensure consistent cell passage number, seeding density, and overall cell health.
No effect on downstream signaling (e.g., p-AKT, p-ERK) - Insufficient incubation time: As an irreversible inhibitor, this compound's effect is time-dependent. - Inhibitor concentration too low: The concentration may not be sufficient to inhibit BMX in your cell line. - BMX is not the primary driver of the pathway in your cell model. - Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal incubation time for pathway inhibition. - Increase the concentration of the inhibitor based on your GI50 data. - Confirm the expression of BMX in your cell line and its role in the pathway of interest using techniques like siRNA knockdown.
Off-target effects observed - High inhibitor concentration: Even highly selective inhibitors can have off-target effects at high concentrations.- Use the lowest effective concentration of this compound possible. - this compound is highly selective but does have some activity against other kinases like BTK at higher concentrations. Consider using a structurally different BMX inhibitor as a control to confirm that the observed phenotype is due to BMX inhibition.

Visualizations

BMX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K RAS RAS Growth_Factor_Receptor->RAS BMX BMX PI3K->BMX AKT AKT BMX->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Analysis cluster_data Data Interpretation Cell_Culture 1. Culture Cells Dose_Response 2. Determine GI50 (e.g., MTT Assay) Cell_Culture->Dose_Response Stock_Solution 3. Prepare this compound Stock (in DMSO) Dose_Response->Stock_Solution Treatment 4. Treat Cells with This compound & Controls Stock_Solution->Treatment Viability_Assay 5a. Cell Viability/ Apoptosis Assay Treatment->Viability_Assay Western_Blot 5b. Pathway Analysis (Western Blot) Treatment->Western_Blot Data_Analysis 6. Analyze Results Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Troubleshooting_Logic Start Start Unexpected_Result Unexpected Result? Start->Unexpected_Result High_Toxicity High Toxicity? Unexpected_Result->High_Toxicity Yes No_Effect No Effect? Unexpected_Result->No_Effect No Check_DMSO Check DMSO Concentration High_Toxicity->Check_DMSO Yes Lower_Concentration Lower Inhibitor Concentration High_Toxicity->Lower_Concentration No Check_Incubation Increase Incubation Time No_Effect->Check_Incubation Yes Increase_Concentration Increase Inhibitor Concentration No_Effect->Increase_Concentration No End End Check_DMSO->End Lower_Concentration->End Check_Incubation->End Confirm_Target Confirm BMX Expression/Role Increase_Concentration->Confirm_Target Confirm_Target->End

References

Potential off-target effects of CHMFL-BMX-078

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CHMFL-BMX-078, a potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX).

Frequently Asked Questions (FAQs)

Q1: How selective is this compound against other kinases?

A1: this compound is a highly selective BMX inhibitor. In a comprehensive KINOMEscan evaluation against 468 kinases and their mutants, it demonstrated a high degree of selectivity with a selectivity score (S score at 1 µM) of 0.01.[1][2][3] This indicates minimal interaction with a broad range of kinases at that concentration.

Q2: What is the primary known off-target kinase for this compound?

A2: The most well-characterized potential off-target for this compound is Bruton's tyrosine kinase (BTK), another member of the Tec family of kinases. However, this compound maintains significant selectivity, being at least 40-fold more potent for BMX than for BTK.[1][4]

Q3: Can this compound affect cellular signaling pathways other than the direct BMX pathway?

A3: Yes, studies suggest that this compound can influence other signaling pathways. Research has indicated its involvement in the modulation of the AKT signaling pathway, which was observed in the context of overcoming vemurafenib (B611658) resistance in melanoma. Another study pointed towards an impact on ERK1/2 signaling, suggesting that the downstream effects of BMX inhibition can be context-dependent. Researchers should therefore assess the phosphorylation status of key nodes in related pathways, such as AKT and ERK, in their specific experimental system.

Q4: Are there any known effects of this compound on non-kinase proteins?

A4: The available literature primarily focuses on the kinase selectivity of this compound. While extensive off-target screening against non-kinase proteins has not been reported in the provided search results, its design as a kinase inhibitor makes significant interactions with other protein classes less likely, but not impossible. Standard experimental controls are always recommended.

Q5: How does the irreversible binding mechanism of this compound influence potential off-target effects?

A5: this compound is a type II irreversible inhibitor that forms a covalent bond with a cysteine residue (Cys496) in the DFG-out inactive conformation of BMX. This mechanism contributes to its high potency. If an off-target kinase possesses a similarly accessible cysteine in a comparable region, covalent modification could occur. However, the requirement for the kinase to be in the DFG-out conformation for this compound binding adds a layer of selectivity, as not all kinases adopt this state.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cell phenotype or toxicity at effective concentrations. Potential off-target effect. 1. Verify the phenotype with a structurally different BMX inhibitor. 2. Perform a rescue experiment by overexpressing wild-type BMX. 3. Profile the activity of related signaling pathways (e.g., AKT, ERK) via western blot or other phospho-protein detection methods.
Discrepancy in cellular activity compared to published data. Different cellular context or experimental conditions. 1. Confirm the expression level of BMX in your cell line. 2. Ensure the use of appropriate experimental controls, including vehicle-only and positive control treatments. 3. Consider the cell passage number and culture conditions, which can influence signaling pathways.
Inconsistent results in in-vitro kinase assays. Assay conditions or enzyme activity. 1. Confirm the purity and activity of the recombinant kinase. 2. Optimize ATP concentration in the assay, as this compound is an ATP-competitive inhibitor. 3. Ensure the buffer conditions are optimal for both the kinase and the inhibitor.
Difficulty in achieving in-vivo efficacy. Pharmacokinetic properties. This compound has poor oral bioavailability. Administration should be via intravenous (IV) or intraperitoneal (IP) injection to ensure adequate exposure.

Data Summary

Table 1: In-Vitro Potency and Selectivity of this compound

Target Assay Type Value Reference
BMXBiochemical IC5011 nM
BTKBiochemical IC50437 nM
BMX (inactive state)Binding Kd81 nM
BMX (active state)Binding Kd10200 nM
BaF3-TEL-BMXCellular GI500.016 µM

Table 2: Cellular Selectivity of this compound in Ba/F3 Cells

Cell Line GI50 (µM) Reference
Ba/F3 expressing Abl2.56
Ba/F3 expressing c-Kit2.01
Ba/F3 expressing PDGFRα0.67
Ba/F3 expressing PDGFRβ0.91
Ba/F3 expressing FLT3, EGFR, JAK3, or Blk>10

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™)

This protocol is a general guideline based on typical kinase assays.

  • Prepare Reagents :

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Recombinant BMX or other kinase of interest.

    • This compound serially diluted in DMSO.

    • Substrate (e.g., poly(Glu, Tyr) 4:1).

    • ATP at a concentration near the Km for the specific kinase.

    • ADP-Glo™ Kinase Assay kit (Promega).

  • Kinase Reaction :

    • In a 384-well plate, add 1 µL of serially diluted this compound.

    • Add 2 µL of kinase and substrate mix in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 1 hour at 37°C.

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Visualizations

CHMFL_BMX_078_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor BMX_inactive BMX (Inactive, DFG-out) Receptor->BMX_inactive Activation Signal BMX_active BMX (Active, DFG-in) BMX_inactive->BMX_active Conformational Change Downstream_Substrates Downstream Substrates (e.g., STAT3) BMX_active->Downstream_Substrates Phosphorylation AKT_Pathway AKT Pathway BMX_active->AKT_Pathway ERK_Pathway ERK Pathway BMX_active->ERK_Pathway CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX_inactive Irreversible Covalent Binding Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Substrates->Cellular_Response

Caption: Mechanism of action of this compound and its potential impact on downstream signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Check_Selectivity Is the effect due to an off-target? Start->Check_Selectivity Use_Controls Use structurally different BMX inhibitor or perform rescue experiment Check_Selectivity->Use_Controls Yes Check_PK Is in-vivo efficacy poor? Check_Selectivity->Check_PK No Assess_Pathways Profile related signaling pathways (AKT, ERK) Use_Controls->Assess_Pathways On_Target Effect is likely on-target Assess_Pathways->On_Target Controls abolish effect Off_Target Effect is likely off-target Assess_Pathways->Off_Target Controls do not abolish effect Optimize_Dosing Use IV or IP administration route Check_PK->Optimize_Dosing Yes End Resolution Check_PK->End No Optimize_Dosing->End

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

CHMFL-BMX-078 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of CHMFL-BMX-078, a potent and selective irreversible inhibitor of Bone Marrow Kinase on chromosome X (BMX).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, storage at -20°C is recommended, where it is stable for at least four years[1]. Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to two years or at -20°C for up to one year[1]. To avoid repeated freeze-thaw cycles, it is advisable to store stock solutions in small aliquots.

Q2: How should I dissolve this compound?

A2: this compound is slightly soluble in DMSO[1]. For preparing stock solutions, using anhydrous DMSO is recommended to a concentration of 10 mM or higher. If you encounter solubility issues or precipitation, gentle warming and/or sonication can be used to aid dissolution.

Q3: What is the mechanism of action of this compound?

A3: this compound is a highly potent and selective type II irreversible inhibitor of BMX kinase[2]. It forms a covalent bond with the cysteine 496 residue within the ATP-binding pocket of BMX, locking the kinase in its inactive "DFG-out" conformation. This irreversible binding ensures a sustained inhibition of BMX activity.

Q4: What are the primary signaling pathways affected by this compound?

A4: BMX is a non-receptor tyrosine kinase involved in several signaling cascades. Inhibition of BMX with this compound primarily affects downstream pathways, including the STAT and PI3K/AKT signaling pathways. By inhibiting BMX, this compound can modulate processes such as cell proliferation, survival, and migration.

Troubleshooting Guide

Q5: I am not observing the expected inhibitory effect of this compound in my cell-based assays. What could be the issue?

A5: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50 or GI50) for your cells.

  • Compound Stability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.

  • Cell Permeability: While small molecule inhibitors are generally cell-permeable, issues can arise. Ensure the final DMSO concentration in your cell culture media is non-toxic (typically <0.5%) as high solvent concentrations can affect cell health and permeability.

  • Cell Line Specifics: The expression level of BMX can vary between cell lines, influencing the sensitivity to the inhibitor. Verify BMX expression in your cell line of interest.

Q6: I am observing high levels of cytotoxicity in my experiments, even at low concentrations of this compound. What should I do?

A6: Unintended cytotoxicity can be a concern. Here are some suggestions:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is below the toxic threshold for your cell line. Always include a vehicle-only control in your experiments.

  • Off-Target Effects: While this compound is highly selective, off-target effects can occur at high concentrations. Use the lowest effective concentration that achieves the desired inhibition of BMX signaling.

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can increase their sensitivity to cytotoxic agents.

Q7: The results of my experiments with this compound are inconsistent. How can I improve reproducibility?

A7: Consistency is key for reliable data. To improve reproducibility:

  • Standardized Protocols: Use a consistent protocol for preparing stock solutions and diluting the inhibitor for each experiment.

  • Cell Culture Consistency: Maintain consistency in cell density, passage number, and overall cell health.

  • Experimental Controls: Always include appropriate positive and negative controls in your experiments. This includes a vehicle-only control and, if possible, a positive control compound known to elicit a similar effect.

Data Presentation

Table 1: Stability and Storage of this compound

FormStorage TemperatureStabilitySource
Solid-20°C≥ 4 years
Stock Solution in DMSO-80°CUp to 2 years
Stock Solution in DMSO-20°CUp to 1 year

Table 2: Solubility of this compound

SolventSolubilitySource
DMSOSlightly soluble

Table 3: In Vitro and In-Cell Potency of this compound

Assay/Cell LineIC50 / GI50Source
BMX Kinase Assay11 nM
Ba/F3-TEL-BMX0.016 µM
22Rv1 (Prostate)3.45-7.89 µM
DU145 (Prostate)3.45-7.89 µM
PC3 (Prostate)3.45-7.89 µM
J82 (Bladder)5.78-8.98 µM
T24 (Bladder)5.78-8.98 µM
ACHN (Renal)4.93 µM

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against BMX kinase.

  • Reaction Setup: Prepare a reaction mixture containing BMX kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add serially diluted this compound to the reaction mixture. Include a vehicle control (DMSO).

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 72 or 96 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the GI50 value from the dose-response curve.

Western Blotting

This protocol outlines the steps to analyze the effect of this compound on the phosphorylation of downstream targets like AKT.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT, total AKT, phospho-STAT, total STAT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

BMX_Signaling_Pathway Extracellular_Stimuli Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase (e.g., Tie2, VEGFR) Extracellular_Stimuli->Receptor PI3K PI3K Receptor->PI3K BMX BMX PI3K->BMX activates AKT AKT BMX->AKT activates STAT STAT BMX->STAT activates NFkB_MAPK NF-κB / MAPK Signaling BMX->NFkB_MAPK activates Cellular_Responses Cell Proliferation, Survival, Migration AKT->Cellular_Responses STAT->Cellular_Responses NFkB_MAPK->Cellular_Responses CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX inhibits

Caption: BMX Signaling Pathways and Inhibition by this compound.

Experimental_Workflow start Start prepare_solutions Prepare this compound Stock Solution (in DMSO) start->prepare_solutions treatment Treat Cells with This compound prepare_solutions->treatment cell_culture Cell Culture (Select appropriate cell line) cell_culture->treatment assay Perform Assay treatment->assay kinase_assay In Vitro Kinase Assay assay->kinase_assay Biochemical viability_assay Cell Viability Assay (e.g., MTT) assay->viability_assay Cellular western_blot Western Blot (e.g., p-AKT, p-STAT) assay->western_blot Cellular data_analysis Data Analysis (IC50/GI50, Protein Levels) kinase_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for this compound.

References

Technical Support Center: CHMFL-BMX-078 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers using the BMX kinase inhibitor CHMFL-BMX-078 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: this compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase on chromosome X (BMX), also known as Epithelial and Endothelial Tyrosine Kinase (ETK).[1][2][3] It works by forming a covalent bond with the cysteine 496 residue within the kinase domain.[1][4]

Q2: What is the mechanism of action?

A2: BMX is a non-receptor tyrosine kinase that participates in signaling pathways controlling cell proliferation, motility, angiogenesis, and tumorigenicity. By irreversibly inhibiting BMX, this compound can suppress downstream signaling cascades, notably the AKT and STAT5 pathways, which are critical for cell survival and proliferation. It has shown particular efficacy in overcoming resistance to other targeted therapies, such as vemurafenib (B611658) in melanoma.

Q3: Is this compound orally bioavailable?

A3: No. Pharmacokinetic studies have shown that this compound is not absorbed after oral administration. For in vivo experiments, it is critical to use intravenous (IV) or intraperitoneal (IP) injection.

Q4: What is the in vivo half-life of the compound?

A4: Following intravenous injection, this compound exhibits a short half-life of approximately 0.80 hours. This pharmacokinetic property should be considered when designing the treatment schedule.

Troubleshooting In Vivo Experiments

This section addresses common problems encountered during in vivo studies with this compound.

Problem 1: Suboptimal or No Efficacy

Q: My xenograft tumors are not responding to this compound treatment. What are the possible reasons?

A: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Administration Route: Confirm that you are using IV or IP administration. The compound has poor oral bioavailability and will not be effective if given by oral gavage.

  • Dosage and Schedule: A dose of 15 mg/kg was shown to be effective in a vemurafenib-resistant A375 melanoma xenograft model. Due to the short half-life (0.80 h), your dosing frequency may need to be optimized (e.g., daily administration) to maintain sufficient target engagement.

  • Tumor Model Selection: The efficacy of this compound may be context-dependent. It has demonstrated significant activity in models of acquired resistance to other drugs (e.g., BRAF inhibitors) where the AKT pathway is reactivated. Ensure your chosen cell line or patient-derived xenograft (PDX) model has an activated BMX signaling pathway or a relevant dependency.

  • Drug Formulation: The compound is a solid that is only slightly soluble in DMSO. Improper formulation can lead to precipitation and inaccurate dosing. Ensure the compound is fully dissolved before administration. Refer to the formulation protocol below.

A logical workflow for troubleshooting suboptimal efficacy is presented in the diagram below.

G cluster_0 Troubleshooting: Suboptimal Efficacy start Start: No/Low Efficacy Observed check_route 1. Verify Administration Route (Must be IV or IP) start->check_route oral Incorrect: Using Oral Gavage check_route->oral Yes correct_route Correct: Using IV/IP check_route->correct_route No check_dose 2. Review Dose & Schedule (Ref: 15 mg/kg) Consider short T1/2 (0.8h) check_model 3. Assess Tumor Model Is BMX/AKT pathway active? Is it a resistance model? check_dose->check_model Dose/Schedule Adequate revise_protocol Revise Protocol check_dose->revise_protocol Dose/Schedule Inadequate check_formulation 4. Check Formulation Is compound fully dissolved? Is vehicle appropriate? check_model->check_formulation Model Appropriate check_model->revise_protocol Model Inappropriate check_formulation->revise_protocol Formulation Issue contact_support Consult Literature/ Contact Supplier check_formulation->contact_support Formulation OK oral->revise_protocol correct_route->check_dose

Fig 1. Troubleshooting workflow for suboptimal in vivo efficacy.

Problem 2: Animal Toxicity

Q: I am observing weight loss or other signs of toxicity in my study animals. What should I do?

A: While one study reported that this compound did not produce additive toxicity when combined with vemurafenib, single-agent toxicity should always be carefully evaluated.

  • Vehicle Control: Run a parallel cohort of animals treated only with the drug vehicle to rule out toxicity from the formulation excipients.

  • Dose Reduction: If toxicity is observed, consider performing a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal strain and model.

  • Animal Monitoring: Increase the frequency of animal monitoring (daily weight checks, clinical observation) to detect early signs of distress. Consult with your institution's veterinary staff to ensure humane practices.

Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency & Selectivity

Parameter Value Cell Line / Target Citation
IC₅₀ 11 nM BMX Kinase
IC₅₀ 437 nM BTK Kinase
GI₅₀ 0.016 µM Ba/F3-TEL-BMX
GI₅₀ 3.45 - 7.89 µM Prostate Cancer Cells (22Rv1, DU145, PC3)

| GI₅₀ | 5.78 - 8.98 µM | Bladder Cancer Cells (Hb-c, J82, T24) | |

Table 2: In Vivo Pharmacokinetic Parameters (Mouse)

Parameter Value Administration Route Citation
Half-life (T₁/₂) 0.80 h Intravenous (IV)
Cₘₐₓ 13565.23 ng/mL Intravenous (IV)
AUC₀-t 1386.41 ng/mL*h Intravenous (IV)

| Bioavailability | Not absorbed | Oral | |

Table 3: Published In Vivo Efficacy Study

Parameter Details Citation
Animal Model Mouse Xenograft (Vemurafenib-resistant A375 melanoma cells)
Dose 15 mg/kg
Administration Not specified, likely IV or IP
Outcome Reduced tumor weight; Enhanced vemurafenib efficacy

| Toxicity | No additive toxicity observed in combination with vemurafenib | |

Experimental Protocols & Signaling Pathway

Protocol 1: Preparation of this compound for In Vivo Administration

Disclaimer: This is a reference protocol. The optimal formulation may vary based on the experimental model and should be developed by the end-user.

  • Materials: this compound powder, Dimethyl sulfoxide (B87167) (DMSO, sterile), PEG300, Tween 80, Saline (sterile, 0.9% NaCl).

  • Preparation: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add a minimal volume of DMSO to dissolve the powder completely. For example, create a 10 mg/mL stock solution. Vortex until the solution is clear. c. Prepare the final vehicle. A commonly used vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. d. Slowly add the DMSO stock solution into the final vehicle vortexing to create the desired final concentration (e.g., for a 15 mg/kg dose in a 20g mouse with a 100 µL injection volume, the final concentration would be 3 mg/mL).

  • Administration: Administer the freshly prepared solution via intraperitoneal (IP) or intravenous (IV) injection. Do not store the final formulation for extended periods.

Protocol 2: General Xenograft Efficacy Study Workflow

The diagram below outlines a typical workflow for an in vivo efficacy study.

G cluster_workflow In Vivo Xenograft Workflow step1 1. Cell Culture (e.g., A375R Melanoma) step2 2. Tumor Implantation (Subcutaneous injection in nude mice) step1->step2 step3 3. Tumor Growth (Allow tumors to reach palpable size, e.g., 100-150 mm³) step2->step3 step4 4. Randomization (Group animals into Vehicle, this compound, etc.) step3->step4 step5 5. Treatment (Administer drug via IP or IV per defined schedule) step4->step5 step6 6. Monitoring (Measure tumor volume and body weight 2-3x weekly) step5->step6 step7 7. Endpoint (Collect tumors for downstream analysis) step6->step7

Fig 2. General experimental workflow for a xenograft study.

This compound Signaling Pathway

This compound exerts its effect by inhibiting BMX, which is a key node in pro-survival signaling. BMX can be activated by various upstream signals and, in turn, phosphorylates and activates downstream effectors like AKT and STAT5, promoting cell survival and proliferation. This is particularly relevant in cancer cells that have developed resistance to other therapies by upregulating these pathways.

G cluster_pathway This compound Mechanism of Action upstream Upstream Signals (e.g., Growth Factor Receptors, TLRs) bmx BMX Kinase upstream->bmx Activates akt AKT bmx->akt Activates stat5 STAT5 bmx->stat5 Activates inhibitor This compound inhibitor->bmx Covalent Inhibition survival Cell Survival Proliferation Drug Resistance akt->survival stat5->survival

Fig 3. Simplified signaling pathway inhibited by this compound.

References

Technical Support Center: Interpreting CHMFL-BMX-078 Kinome Scan Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting kinome scan data for the BMX kinase inhibitor, CHMFL-BMX-078.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase on chromosome X (BMX), a non-receptor tyrosine kinase.[1][2][3] It works by forming a covalent bond with the cysteine 496 residue within the kinase domain.[1][2]

Q2: How was the selectivity of this compound determined?

A2: The selectivity was determined using the KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[1][2] For this compound, the screening was performed against a panel of 468 kinases and their mutants.[1][2]

Q3: What do the kinome scan results indicate about the selectivity of this compound?

A3: The kinome scan data reveal that this compound is a highly selective inhibitor. It demonstrated a high selectivity profile with a selectivity score (S score(1)) of 0.01 against the 468 kinases/mutants tested.[2] A lower S score indicates higher selectivity.

Q4: What is a selectivity score (S score) and how is it calculated?

A4: The selectivity score (S score) is a quantitative measure of a compound's selectivity. It is calculated by dividing the number of kinases that bind to the inhibitor with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases tested. A score closer to zero signifies a more selective compound.

Troubleshooting Guide

Problem 1: Discrepancy between in-house IC50 values and the reported data for this compound.

  • Possible Cause 1: Different assay conditions. The reported IC50 of 11 nM for this compound against BMX was determined under specific biochemical assay conditions.[1][3] Factors such as ATP concentration can significantly influence IC50 values for ATP-competitive inhibitors.

  • Troubleshooting Step: Review and compare your assay protocol with the published methodology. Ensure that the ATP concentration in your assay is appropriate. For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.

  • Possible Cause 2: Inactive compound. Improper storage or handling of this compound can lead to its degradation.

  • Troubleshooting Step: Verify the integrity of your compound stock using methods like LC-MS. Store the compound as recommended by the supplier, typically at -20°C or -80°C in a dry, dark environment.

Problem 2: Unexpected off-target effects observed in cellular assays.

  • Possible Cause 1: High compound concentration. Even highly selective inhibitors can engage off-targets at high concentrations.

  • Troubleshooting Step: Perform dose-response experiments to determine the optimal concentration range where the inhibitor is selective for BMX. Correlate the phenotypic effects with the IC50 for BMX and any known potent off-targets.

  • Possible Cause 2: Cell-line specific expression of sensitive kinases. The cellular context matters. A kinase that is a weak off-target in a biochemical assay might be highly expressed and critical in your specific cell model, leading to an observable phenotype.

  • Troubleshooting Step: Profile the expression levels of BMX and potential off-target kinases in your cell line of interest.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published kinome scan and biochemical assays.

Table 1: Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. BTKSelectivity Score (S score(1))
BMX11>40-fold0.01
BTK437--

Data sourced from multiple references.[1][2]

Table 2: Cellular Activity of this compound in BMX-dependent vs. Parental Cells

Cell LineGI50 (µM)
BaF3-TEL-BMX0.016
BaF3 (Parental)>10

This data highlights the on-target potency of the inhibitor in a cellular context.[4]

Experimental Protocols

KINOMEscan™ Competition Binding Assay (General Protocol)

The KINOMEscan™ assay platform was used to determine the kinase selectivity of this compound. The general principle of this assay is as follows:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound (this compound).

  • Competition: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the attached DNA tag.

  • Data Analysis: The results are reported as either percent of control (for single concentration screening) or as a dissociation constant (Kd) from a dose-response curve. A lower amount of kinase detected on the solid support indicates a stronger interaction between the test compound and the kinase.

Visualizations

Signaling Pathways and Experimental Workflows

BMX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates BMX BMX PI3K->BMX Activates AKT AKT BMX->AKT Activates STAT3 STAT3 BMX->STAT3 Activates NF_kB NF_kB BMX->NF_kB Activates via TLR pathway MAPK MAPK BMX->MAPK Activates via TLR pathway mTOR mTOR AKT->mTOR Activates Gene_Expression Gene_Expression STAT3->Gene_Expression Regulates mTOR->Gene_Expression Regulates NF_kB->Gene_Expression Regulates MAPK->Gene_Expression Regulates CHMFL_BMX_078 CHMFL_BMX_078 CHMFL_BMX_078->BMX Inhibits

Caption: BMX Signaling Pathways.

KinomeScan_Workflow cluster_assay_prep Assay Preparation cluster_incubation Incubation & Competition cluster_quantification Quantification Kinase DNA-tagged Kinase Mix Mix Components Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Compound This compound Compound->Mix qPCR qPCR Mix->qPCR Quantify Bound Kinase Data Binding Data qPCR->Data Generate

Caption: KINOMEscan™ Experimental Workflow.

Troubleshooting_Logic Start Unexpected Results Check_Concentration Is Compound Concentration Appropriate? Start->Check_Concentration Check_Compound_Integrity Is Compound Stock Valid? Check_Concentration->Check_Compound_Integrity Yes Optimize_Concentration Perform Dose-Response Check_Concentration->Optimize_Concentration No Check_Assay_Conditions Are Assay Conditions Correct? Check_Compound_Integrity->Check_Assay_Conditions Yes Perform_QC Perform LC-MS on Stock Check_Compound_Integrity->Perform_QC No Review_Protocols Review Published Protocols Check_Assay_Conditions->Review_Protocols No End Problem Identified Check_Assay_Conditions->End Yes Review_Protocols->End Perform_QC->End Optimize_Concentration->End

Caption: Troubleshooting Logic Flowchart.

References

Inconsistent results with CHMFL-BMX-078 in western blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHMFL-BMX-078. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues encountered during western blotting experiments with the BMX kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), a non-receptor tyrosine kinase.[1] It works by forming a covalent bond with the cysteine 496 residue within the ATP binding pocket of BMX, locking the kinase in an inactive "DFG-out" conformation.[2] This irreversible binding prevents BMX from carrying out its downstream signaling functions.

Q2: What are the primary signaling pathways regulated by BMX?

A2: BMX is implicated in several critical signaling pathways that regulate processes like cell differentiation, motility, and survival.[3] Key downstream pathways include the STAT (Signal Transducer and Activator of Transcription), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.[4]

Q3: I am seeing inconsistent inhibition of my target protein phosphorylation after this compound treatment. What could be the cause?

A3: Inconsistent inhibition can stem from several factors. First, ensure consistent inhibitor preparation and storage, as solubility issues can affect its potency. This compound is slightly soluble in DMSO and should be stored appropriately.[1] Second, the timing of cell lysis after treatment is critical. Since phosphorylation events can be transient, it is advisable to perform a time-course experiment to determine the optimal time point for observing maximum inhibition. Finally, ensure that your lysis buffer contains both protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins.[5]

Q4: Can this compound have off-target effects that might interfere with my western blot results?

A4: While this compound is designed to be highly selective, like all kinase inhibitors, it has the potential for off-target effects, which could lead to unexpected bands or changes in signaling pathways not directly related to BMX.[2][6] It is recommended to include appropriate controls, such as a less active analog or a different BMX inhibitor, to confirm that the observed effects are specific to BMX inhibition. One study noted that while both BMX-IN-1 and this compound inhibit BMX, they can have different effects on downstream signaling, with this compound affecting ERK1/2 phosphorylation and BMX-IN-1 impacting AKT signaling in certain cell lines.[7]

Q5: Are there any specific recommendations for western blotting when detecting phosphorylated proteins downstream of BMX?

A5: Yes, detecting phosphoproteins requires special attention to your western blot protocol. It is advisable to use Tris-based buffers (like TBST) instead of phosphate-buffered saline (PBS), as the phosphate (B84403) in PBS can interfere with the binding of some phospho-specific antibodies.[8][9] Additionally, using non-fat dry milk as a blocking agent should be avoided, as it contains the phosphoprotein casein, which can increase background signal.[9] Bovine Serum Albumin (BSA) is a recommended alternative for blocking.[10]

Troubleshooting Guide

This guide addresses common issues encountered during western blotting experiments with this compound.

Problem Possible Cause Recommended Solution
No or Weak Signal for Phospho-Protein 1. Suboptimal Inhibitor Treatment: Incorrect concentration or treatment time. 2. Low Protein Abundance: The phosphorylated form of the target protein may be present at low levels. 3. Inefficient Antibody: Primary or secondary antibody may have low affinity or be inactive. 4. Phosphatase Activity: Phosphatases in the cell lysate may have dephosphorylated the target protein.1. Optimize Treatment: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. 2. Increase Protein Load: Load a higher amount of total protein on the gel (e.g., 30-50 µg).[5] 3. Validate Antibodies: Check the manufacturer's datasheet for recommended dilutions and perform an antibody titration. Ensure proper storage of antibodies. 4. Use Inhibitors: Always include fresh protease and phosphatase inhibitors in your lysis buffer.[5]
High Background 1. Inappropriate Blocking Agent: Use of non-fat dry milk for phospho-antibody incubations. 2. Antibody Concentration Too High: Primary or secondary antibody concentrations are not optimized. 3. Insufficient Washing: Residual antibodies are not adequately washed off the membrane.1. Change Blocking Agent: Use 3-5% BSA in TBST for blocking, especially when using phospho-specific antibodies.[10] 2. Titrate Antibodies: Reduce the concentration of your primary and/or secondary antibodies. 3. Optimize Washing: Increase the number and duration of wash steps with TBST.
Multiple or Non-Specific Bands 1. Off-Target Effects: The inhibitor may be affecting other kinases.[6] 2. Protein Degradation: Proteases in the sample may have degraded the target protein. 3. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins.1. Use Controls: Include a negative control (e.g., vehicle-treated cells) and potentially a different BMX inhibitor to confirm specificity. 2. Prevent Degradation: Ensure lysis buffer contains a cocktail of protease inhibitors and samples are kept on ice.[5] 3. Validate Antibody Specificity: Check the antibody datasheet for validation data. Consider running a control with a knockout/knockdown cell line if available.
Inconsistent Band Intensity Between Replicates 1. Inhibitor Preparation: Inconsistent dissolution of this compound. 2. Uneven Protein Loading: Variation in the amount of protein loaded in each lane. 3. Variable Transfer Efficiency: Inconsistent transfer of proteins from the gel to the membrane.1. Standardize Preparation: Ensure this compound is fully dissolved in DMSO before diluting in media. Gentle heating or sonication may aid dissolution.[1] 2. Quantify Protein: Accurately measure protein concentration and ensure equal loading. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. 3. Optimize Transfer: Ensure good contact between the gel and membrane and that no air bubbles are present. Staining the membrane with Ponceau S after transfer can verify even transfer.[11]

Experimental Protocols

Cell Lysis for Phosphoprotein Analysis
  • After treating cells with this compound for the desired time, wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).

Western Blotting Protocol for Phospho-BMX Downstream Targets
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): To detect total protein, the membrane can be stripped of the primary and secondary antibodies and then reprobed with an antibody against the total protein (e.g., anti-STAT3).

Visualizations

BMX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMX BMX STAT STAT BMX->STAT Phosphorylates MAPK MAPK Pathway BMX->MAPK NFkB_complex IκB-NF-κB BMX->NFkB_complex Activates pSTAT p-STAT STAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression pMAPK p-MAPK MAPK->pMAPK pMAPK->Gene_Expression NFkB NF-κB NFkB_complex->NFkB NFkB->Gene_Expression Inhibitor This compound Inhibitor->BMX Inhibits

Caption: BMX Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Cell Treatment with This compound B Cell Lysis with Protease/Phosphatase Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Blocking (e.g., 5% BSA) E->F G Primary Antibody Incubation (e.g., anti-phospho-STAT3) F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Image Acquisition I->J K Data Analysis & Normalization J->K

Caption: Standard Western Blot Workflow for this compound Experiments.

Troubleshooting_Tree cluster_NoSignal cluster_HighBg cluster_MultiBands Start Inconsistent Western Blot Results? Problem What is the main issue? Start->Problem NoSignal No/Weak Signal Problem->NoSignal Signal HighBg High Background Problem->HighBg Background MultiBands Multiple Bands Problem->MultiBands Bands NoSignal_C1 Optimize Inhibitor Concentration & Time NoSignal->NoSignal_C1 NoSignal_C2 Increase Protein Load & Use Phosphatase Inhibitors NoSignal->NoSignal_C2 NoSignal_C3 Check Antibody Dilution & Activity NoSignal->NoSignal_C3 HighBg_C1 Switch Blocker to BSA HighBg->HighBg_C1 HighBg_C2 Reduce Antibody Concentrations HighBg->HighBg_C2 HighBg_C3 Increase Wash Steps HighBg->HighBg_C3 MultiBands_C1 Check for Off-Target Effects (Use Controls) MultiBands->MultiBands_C1 MultiBands_C2 Ensure Protease Inhibitors Are Used MultiBands->MultiBands_C2 MultiBands_C3 Verify Antibody Specificity MultiBands->MultiBands_C3

Caption: Troubleshooting Decision Tree for Western Blotting Issues.

References

Validation & Comparative

Validating CHMFL-BMX-078 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading methodologies to validate the cellular target engagement of CHMFL-BMX-078, a potent and selective type II irreversible inhibitor of Bone Marrow Kinase on chromosome X (BMX). We present objective comparisons with alternative compounds, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable assay for your research needs.

Introduction to this compound and Target Engagement

This compound is a highly selective irreversible inhibitor that covalently binds to the Cys496 residue of BMX kinase[1][2]. Validating that such a compound reaches and interacts with its intended target within the complex cellular environment is a critical step in drug discovery. This confirmation, known as target engagement, provides crucial evidence for the mechanism of action and helps interpret cellular phenotypes. This guide focuses on two prominent methods for quantifying target engagement in live cells: the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay and the Cellular Thermal Shift Assay (CETSA).

Comparative Analysis of Target Engagement Methods

The choice between NanoBRET and CETSA depends on several factors, including the specific experimental question, available resources, and desired throughput. Both methods offer unique advantages for confirming and quantifying the interaction of this compound with BMX in a cellular context.

FeatureNanoBRET AssayCellular Thermal Shift Assay (CETSA)
Principle Measures the proximity-based energy transfer between a NanoLuc® luciferase-tagged BMX and a fluorescent tracer that binds to the kinase's active site. Inhibition by this compound displaces the tracer, leading to a decrease in BRET signal.Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The binding of this compound to BMX increases its melting temperature (Tagg).
Cellular Context Live, intact cells, providing a physiologically relevant environment.Can be performed in intact cells, cell lysates, or tissue samples.
Protein Target Requires genetic modification to express BMX fused to NanoLuc® luciferase.Measures the engagement of endogenous or overexpressed BMX without the need for protein tagging.
Compound Labeling Does not require labeling of the test compound (this compound).Does not require labeling of the test compound.
Data Output Provides quantitative data on intracellular affinity (IC50, Kd) and target occupancy.Provides a qualitative or semi-quantitative measure of target engagement through a thermal shift (ΔTagg). Can be adapted for quantitative EC50 determination.
Throughput High-throughput compatible, suitable for screening and structure-activity relationship (SAR) studies.Traditionally lower throughput (Western blot-based), but higher-throughput formats are available.
Considerations Requires optimization of tracer concentration and expression levels of the fusion protein. The irreversible nature of this compound binding should be considered in the experimental design.The magnitude of the thermal shift can vary between different compounds and targets.

Quantitative Data Comparison

The following table summarizes key quantitative data for this compound and a comparable irreversible BMX inhibitor, BMX-IN-1. It is important to note that the data is compiled from different studies and methodologies, which should be considered when making direct comparisons.

CompoundAssay TypeTarget/Cell LinePotency (IC50/GI50/Kd)Reference
This compound Biochemical Kinase AssayRecombinant BMX11 nM (IC50)[1][2][3]
Cellular ProliferationBaF3-TEL-BMX16 nM (GI50)
Binding AssayInactive BMX Kinase81 nM (Kd)
BMX-IN-1 Biochemical Kinase AssayRecombinant BMX8 nM (IC50)
Cellular ProliferationBaF3-TEL-BMX25 nM (IC50)
NanoBRET AssayHEK293 cells expressing NanoLuc®-BMX495 nM (IC50)
JS25 (BMX-IN-1 analog) NanoBRET AssayHEK293 cells expressing NanoLuc®-BMX44.8 nM (IC50)

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling of BMX is crucial for designing functional validation assays. BMX is implicated in several key pathways, including PI3K/AKT, STAT3, and NF-κB, which regulate cell proliferation, survival, and inflammation.

BMX_Signaling_Pathway BMX Downstream Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinases Growth_Factors->Receptor activate PI3K PI3K Receptor->PI3K activate BMX BMX PI3K->BMX activate AKT AKT IKK IKK Complex AKT->IKK activates BMX->AKT phosphorylates STAT3 STAT3 BMX->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes NFkB NF-κB IKK->NFkB activates NFkB_translocation NF-κB NFkB->NFkB_translocation translocates to nucleus Gene_Expression Gene Expression (Proliferation, Survival, Anti-Apoptosis) STAT3_dimer->Gene_Expression regulates NFkB_translocation->Gene_Expression regulates This compound This compound This compound->BMX inhibits NanoBRET_Workflow NanoBRET Target Engagement Workflow Transfect 1. Transfect cells with NanoLuc®-BMX fusion construct Incubate_Compound 2. Incubate cells with This compound or vehicle Transfect->Incubate_Compound Add_Tracer 3. Add fluorescent tracer Incubate_Compound->Add_Tracer Add_Substrate 4. Add NanoLuc® substrate Add_Tracer->Add_Substrate Measure_BRET 5. Measure BRET signal Add_Substrate->Measure_BRET Analyze 6. Analyze data to determine intracellular IC50/Kd Measure_BRET->Analyze CETSA_Workflow CETSA Target Engagement Workflow Treat_Cells 1. Treat cells with This compound or vehicle Heat_Shock 2. Apply heat shock at varying temperatures Treat_Cells->Heat_Shock Lyse_Cells 3. Lyse cells Heat_Shock->Lyse_Cells Separate_Fractions 4. Separate soluble and aggregated protein fractions Lyse_Cells->Separate_Fractions Detect_Protein 5. Detect soluble BMX (e.g., Western blot, ELISA) Separate_Fractions->Detect_Protein Analyze 6. Analyze data to determine thermal shift (ΔTagg) Detect_Protein->Analyze

References

Choosing the Right Tool for BMX Kinase Inhibition: A Comparative Guide to CHMFL-BMX-078 and BMX-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, immunology, and cell signaling, the selective inhibition of Bone Marrow Kinase on the X chromosome (BMX), a member of the Tec family of non-receptor tyrosine kinases, is of significant interest. Two prominent irreversible inhibitors, CHMFL-BMX-078 and BMX-IN-1, have emerged as valuable chemical probes to investigate BMX function. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their specific needs.

At a Glance: Key Differences

FeatureThis compoundBMX-IN-1
Primary Target BMXBMX, BTK
Binding Mode Type II IrreversibleIrreversible
Potency (BMX IC50) 11 nM[1]8 nM[2]
Selectivity Highly selective over BTK and a wide kinase panel[1][3]Potent inhibitor of both BMX and BTK[2]
Cellular Pathway Primarily impacts ERK1/2 signalingPrimarily affects AKT signaling

Performance Data: A Head-to-Head Comparison

A direct comparison of the inhibitory activities of this compound and BMX-IN-1 reveals nuances in their potency and cellular effects.

Biochemical Potency

Both inhibitors demonstrate potent inhibition of BMX kinase in biochemical assays. This compound exhibits an IC50 of 11 nM. BMX-IN-1 shows a slightly higher potency with an IC50 of 8 nM. Both compounds act as irreversible inhibitors by covalently targeting the Cys496 residue within the BMX ATP binding domain.

Cellular Activity

In cellular assays, the relative potency can vary depending on the cell line and the specific downstream pathway being investigated. For instance, in the MDA-MB-231 breast cancer cell line, both compounds showed IC50 values in the micromolar range, with BMX-IN-1 being marginally more potent.

A key differentiator lies in their impact on downstream signaling pathways. Studies have shown that BMX-IN-1 primarily affects the AKT signaling pathway, while this compound predominantly influences the ERK1/2 signaling cascade. This differential effect is a critical consideration for researchers investigating specific arms of the BMX signaling network.

Kinase Selectivity

Selectivity is a crucial factor in minimizing off-target effects. This compound is characterized as a highly selective inhibitor. It was profiled against 468 kinases and demonstrated a high selectivity score (S score(1) = 0.01). Notably, it exhibits at least 40-fold greater selectivity for BMX over Bruton's tyrosine kinase (BTK), another member of the Tec kinase family.

In contrast, BMX-IN-1 is a potent inhibitor of both BMX and BTK, with IC50 values of 8 nM and 10.4 nM, respectively. This dual activity can be advantageous for studies where simultaneous inhibition of both kinases is desired, but it may introduce confounding variables if the specific role of BMX is the primary focus.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols for key assays are provided below.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation : Prepare the BMX kinase, substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1), ATP, and the test compounds (this compound or BMX-IN-1) in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction : In a 384-well plate, add 5 µL of the test compound at various concentrations, 10 µL of the BMX enzyme, and 10 µL of the ATP/substrate mixture.

  • Incubation : Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection :

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound or BMX-IN-1 (and/or other chemotherapeutic agents if studying synergistic effects) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values from the dose-response curves.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate to assess the activation state of signaling pathways.

  • Cell Lysis : After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-ERK1/2, total ERK1/2, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitors on pathway activation.

Visualizing the Mechanisms

To better understand the biological context and experimental procedures, the following diagrams are provided.

BMX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K BMX BMX PI3K->BMX activates AKT AKT BMX->AKT activates ERK ERK1/2 BMX->ERK influences STAT3 STAT3 BMX->STAT3 activates NF_kappaB NF-κB BMX->NF_kappaB activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) AKT->Gene_Expression ERK->Gene_Expression STAT3->Gene_Expression NF_kappaB->Gene_Expression CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX inhibits (ERK pathway) BMX_IN_1 BMX-IN-1 BMX_IN_1->BMX inhibits (AKT pathway) Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction Kinase Reaction Reagents->Reaction Detection ADP Detection (Luminescence) Reaction->Detection IC50_Biochem IC50 Determination Detection->IC50_Biochem Cell_Culture Cell Seeding & Treatment Viability MTT Assay (Viability/Proliferation) Cell_Culture->Viability Lysis Cell Lysis Cell_Culture->Lysis GI50_Cellular GI50/IC50 Determination Viability->GI50_Cellular Western Western Blot (p-AKT, p-ERK) Lysis->Western Pathway_Analysis Pathway Modulation Analysis Western->Pathway_Analysis Start Start Start->Reagents Start->Cell_Culture

References

A Head-to-Head Comparison of CHMFL-BMX-078 and Dasatinib for BMX Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CHMFL-BMX-078 and dasatinib (B193332), two prominent inhibitors of Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase implicated in various cancers. This document synthesizes available experimental data to evaluate their performance, offering insights into their potency, selectivity, and effects on downstream signaling pathways.

Executive Summary

This compound is a highly potent and selective type II irreversible inhibitor of BMX kinase. In contrast, dasatinib is a multi-targeted kinase inhibitor with potent activity against BMX as part of a broader profile that includes SRC family kinases and BCR-ABL. The choice between these inhibitors depends on the specific research question: this compound offers a more targeted approach to probe the specific functions of BMX, while dasatinib can be employed to inhibit multiple nodes in interconnected signaling pathways.

Data Presentation

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the available data for this compound and dasatinib against BMX and other relevant kinases.

InhibitorTarget KinaseIC50 (nM)Inhibition TypeKey Features
This compound BMX 11 [1]Type II Irreversible [1]Highly selective for BMX. Forms a covalent bond with cysteine 496 in the DFG-out inactive conformation.[1]
BTK437[1]~40-fold more selective for BMX over BTK.
Dasatinib BMX Potent inhibitor (low nM range implied) ATP-competitive Multi-targeted inhibitor. Also potently inhibits SRC family kinases, BCR-ABL, c-KIT, and PDGFR.[2]
Btk5Potent inhibitor of other Tec family kinases.
Tec297
Abl<1.0
Src0.5
Cellular Activity

The growth inhibitory (GI50) concentrations in various cancer cell lines provide insights into the inhibitors' effects in a cellular context.

InhibitorCell LineGI50 (µM)Cancer Type
This compound Ba/F3-TEL-BMX0.016Leukemia model
22Rv13.45Prostate Cancer
DU1457.89Prostate Cancer
PC35.78Prostate Cancer
A375R (vemurafenib-resistant)Significant suppression of proliferationMelanoma
Dasatinib Mo7e-KitD816H0.005Myeloid Leukemia
Primary AML blasts< 10Acute Myeloid Leukemia

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize BMX inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Reagent Preparation : Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT). Dilute the BMX enzyme, substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1), ATP, and inhibitors in this buffer.

  • Reaction Setup : In a 384-well plate, add 1 µL of the inhibitor (or DMSO as a vehicle control).

  • Add 2 µL of the BMX enzyme solution.

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ADP Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis : Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment : Treat the cells with a range of concentrations of this compound or dasatinib for 72 hours. Include a DMSO-treated control.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the DMSO-treated control to determine the percentage of cell viability. Calculate the GI50 value from the dose-response curve.

Western Blotting for Downstream Signaling

This technique is used to detect changes in the phosphorylation status of proteins in signaling pathways downstream of BMX.

  • Cell Lysis : Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitors on signaling.

Signaling Pathways and Experimental Workflows

BMX Downstream Signaling Pathway

BMX is a key signaling node that, upon activation, can phosphorylate and activate several downstream pathways, including the STAT3, PI3K/AKT, and RAS/MEK/ERK pathways, which are crucial for cell proliferation, survival, and migration.

BMX_Signaling Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Cytokines) BMX BMX Extracellular_Stimuli->BMX PI3K PI3K BMX->PI3K RAS RAS BMX->RAS STAT3 STAT3 BMX->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Migration, Anti-Apoptosis mTOR->Cell_Response MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3->Cell_Response

Caption: BMX downstream signaling pathways.

Experimental Workflow for Inhibitor Comparison

A systematic workflow is essential for the direct comparison of this compound and dasatinib.

Experimental_Workflow start Start: Select appropriate cancer cell lines expressing BMX biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay Determine in vitro potency cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability Assess cellular efficacy data_analysis Data Analysis and Comparison (IC50, GI50, Phosphorylation levels) biochemical_assay->data_analysis western_blot Western Blot Analysis cell_viability->western_blot Investigate mechanism of action western_blot->data_analysis conclusion Conclusion: Compare potency, selectivity, and cellular effects data_analysis->conclusion

Caption: Workflow for comparing BMX inhibitors.

Conclusion

Both this compound and dasatinib are potent inhibitors of BMX kinase. This compound stands out for its high selectivity, making it an excellent tool for dissecting the specific roles of BMX in cellular processes. Dasatinib, with its multi-targeted nature, offers a broader inhibition of signaling pathways, which may be advantageous in certain therapeutic contexts but can also lead to more off-target effects. The choice of inhibitor should be guided by the specific experimental goals, with this compound being preferable for studies requiring precise targeting of BMX, and dasatinib for applications where broader kinase inhibition is desired. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and potential therapeutic applications.

References

Unveiling the Selectivity of CHMFL-BMX-078: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of TEC family kinase inhibitors, CHMFL-BMX-078 has emerged as a highly potent and selective agent, offering researchers a valuable tool to dissect the intricate signaling pathways governed by these enzymes. This guide provides a comprehensive comparison of this compound with other notable TEC family inhibitors, supported by experimental data to inform target validation and drug development efforts.

Highlighting the Selectivity of this compound

This compound is a type II irreversible inhibitor of Bone Marrow Kinase on the X chromosome (BMX), a member of the TEC family of non-receptor tyrosine kinases. It exhibits a remarkable selectivity profile, a critical attribute for minimizing off-target effects and ensuring precise biological inquiry.

Key Findings:

  • Potent BMX Inhibition: this compound demonstrates potent inhibition of BMX with a half-maximal inhibitory concentration (IC50) of 11 nM.[1][2][3][4][5]

  • Exceptional Selectivity over BTK: It displays a significant 40-fold selectivity for BMX over Bruton's tyrosine kinase (BTK), another prominent member of the TEC family, with an IC50 of 437 nM for BTK.[1][2]

  • Broad Kinase Selectivity: A comprehensive KINOMEscan evaluation across 468 kinases revealed a high degree of selectivity for this compound, underscored by a low S score(1) of 0.01.[1][2][3] This indicates minimal interaction with a wide array of other kinases, reinforcing its utility as a specific BMX probe.

  • Irreversible Binding Mechanism: this compound forms a covalent bond with cysteine 496 in the ATP-binding site of BMX.[1][2][3] Its type II inhibitor nature means it preferentially binds to the inactive "DFG-out" conformation of the kinase.[1][2][3]

While lauded for its high selectivity, some analyses of this compound and another inhibitor, BMX-IN-1, have suggested potential cross-reactivity with other TEC family members.[6][7] This highlights the importance of careful experimental design and interpretation when utilizing any pharmacological inhibitor.

Comparative Analysis with Other TEC Family Inhibitors

To provide a clearer perspective on the standing of this compound, the following table summarizes its inhibitory activity alongside other well-characterized TEC family inhibitors.

InhibitorBMX IC50 (nM)BTK IC50 (nM)ITK IC50 (nM)TEC IC50 (nM)TXK IC50 (nM)Notes
This compound 11 [1][2][3][4][5]437 [1][2]Not ReportedNot ReportedNot ReportedHighly selective for BMX over BTK; KINOMEscan S score(1)=0.01.[1][2][3]
Ibrutinib (B1684441) Not Reported~1.5[8]Potent InhibitionPotent InhibitionNot ReportedBroad-spectrum TEC family inhibitor.[9]
Acalabrutinib (B560132) Inhibited (<100)[10]~5.1[8][10]>1000Inhibited (<100)[10]InhibitedMore selective than ibrutinib.[10][11]
Zanubrutinib (B611923) Not Reported~0.18-0.3Less potent than on BTKLess potent than on BTKNot ReportedMore selective than ibrutinib, with less activity on TEC and ITK.[12][13]
BMX-IN-1 8[5]10.4[5]>470>470Not ReportedOver 47-fold less potent against ITK and TEC.[5]
JS25 3.5[4][14]5.8[4]~87~46.4~40.6Potent dual BMX/BTK inhibitor with selectivity over other TEC members.[4][13]

Experimental Methodologies

The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. The data presented in this guide are primarily derived from two key assays:

ADP-Glo™ Kinase Assay

This luminescent assay is a widely used method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Protocol Workflow:

  • Kinase Reaction: The kinase of interest (e.g., BMX, BTK) is incubated with the substrate and ATP in a reaction buffer. Test compounds, such as this compound, are added at varying concentrations.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: A Kinase Detection Reagent is then introduced, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, where the light output is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value is then calculated from the dose-response curve.

cluster_0 Kinase Reaction cluster_1 Signal Generation Kinase Kinase ADP ADP + Phosphorylated Substrate Kinase->ADP Catalysis Substrate Substrate + ATP Substrate->ADP Inhibitor Inhibitor (e.g., this compound) Inhibitor->Kinase Inhibition ADPGlo Add ADP-Glo™ Reagent ADP->ADPGlo ATP_new ADP -> ATP ADPGlo->ATP_new Detect Add Kinase Detection Reagent Light ATP + Luciferin -> Light Detect->Light ATP_new->Light

ADP-Glo™ Kinase Assay Workflow
KINOMEscan™ Assay

The KINOMEscan™ platform provides a quantitative measure of compound-kinase interactions through a competition binding assay. This method is independent of ATP and measures the intrinsic binding affinity (Kd) or percentage of inhibition.

Assay Principle:

  • Components: The assay utilizes three main components: DNA-tagged kinases, a ligand immobilized on a solid support, and the test compound.

  • Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Quantification: The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

cluster_0 No Inhibition cluster_1 Inhibition cluster_2 Detection Kinase1 DNA-tagged Kinase Ligand1 Immobilized Ligand Kinase1->Ligand1 Binding qPCR qPCR Quantification of DNA tag Ligand1->qPCR Kinase2 DNA-tagged Kinase Ligand2 Immobilized Ligand Kinase2->Ligand2 Binding Blocked Ligand2->qPCR Inhibitor Test Compound Inhibitor->Kinase2 Binding

KINOMEscan™ Assay Principle

TEC Family Signaling Pathway

The TEC family of kinases are crucial mediators in various signaling cascades downstream of antigen receptors, cytokine receptors, and integrins. They play a pivotal role in the activation of phospholipase C-γ (PLC-γ), leading to calcium mobilization and MAP kinase activation.

Receptor Cell Surface Receptor (e.g., BCR, TCR) PI3K PI3K Receptor->PI3K TEC_Kinase TEC Family Kinase (BMX, BTK, ITK, TEC, TXK) PI3K->TEC_Kinase Activation PLCG PLC-γ TEC_Kinase->PLCG Phosphorylation & Activation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Ca_Release->NFkB Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) MAPK->Cellular_Response NFkB->Cellular_Response

Simplified TEC Family Signaling Pathway

This guide underscores the high selectivity of this compound as a valuable research tool for investigating the specific roles of BMX in health and disease. The provided comparative data and experimental context aim to assist researchers in making informed decisions when selecting the most appropriate TEC family inhibitor for their studies.

References

Confirming Covalent Bond Formation of CHMFL-BMX-078: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CHMFL-BMX-078 with other covalent Bruton's tyrosine kinase (BTK) inhibitors, focusing on the experimental evidence confirming its covalent mechanism of action. Detailed experimental protocols, comparative data, and signaling pathway visualizations are presented to support researchers in the field of kinase inhibitor development.

This compound is a highly potent and selective type II irreversible inhibitor of the Bone Marrow Kinase in the X chromosome (BMX), a member of the Tec family of non-receptor tyrosine kinases. It has been demonstrated to form a covalent bond with the cysteine 496 residue within the BMX kinase domain.[1][2][3] This irreversible binding leads to sustained inhibition of BMX and its downstream signaling pathways.

Comparative Analysis of Covalent Kinase Inhibitors

To contextualize the performance of this compound, this section compares its key kinetic and inhibitory parameters with those of established covalent BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib (B611923). These inhibitors, while primarily targeting BTK, share a similar covalent mechanism of action and provide a valuable benchmark for evaluating novel irreversible inhibitors.

InhibitorTarget KinaseIC50 (nM)kinact/KI (M⁻¹s⁻¹)SelectivityReference
This compound BMX 11 N/A >40-fold vs BTK [2][4]
IbrutinibBTK0.5 - 1.54.77 x 10⁵Broad[5][6]
AcalabrutinibBTK3.0 - 5.13.11 x 10⁴High[5][6]
ZanubrutinibBTK0.52.79 x 10⁵High[5][6]
N/A: Data not available in the reviewed sources.

Experimental Confirmation of Covalent Binding

The covalent modification of BMX by this compound has been confirmed through multiple experimental approaches, primarily mass spectrometry and X-ray crystallography. These techniques provide direct evidence of the formation of a stable bond between the inhibitor and its target protein.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for confirming covalent drug-protein adduction. The general workflow involves incubating the target protein with the inhibitor, followed by analysis to detect a mass shift corresponding to the addition of the inhibitor's mass to the protein or a specific peptide.

Experimental Protocol (General)

While the specific, detailed protocol from the primary publication (Liang, X., et al. J. Med. Chem. 2017, 60(5), 1793–1816) is not publicly available, a standard approach for confirming covalent binding by mass spectrometry is as follows:

  • Incubation: Recombinant BMX protein is incubated with a molar excess of this compound for a defined period (e.g., 1-2 hours) at room temperature to allow for the covalent reaction to proceed. A control sample with BMX and vehicle (e.g., DMSO) is prepared in parallel.

  • Sample Preparation: The protein samples are denatured, reduced, and alkylated. The samples are then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

  • LC-MS/MS Analysis: The peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting spectra are analyzed to identify peptides. A key indicator of covalent modification is the detection of a peptide with a mass increase that exactly corresponds to the molecular weight of this compound. The MS/MS fragmentation pattern of this modified peptide is then used to pinpoint the exact site of modification, which for this compound is the Cys496 residue.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information, offering a visual confirmation of the covalent bond and the binding mode of the inhibitor.

Experimental Protocol (General)

Similar to the mass spectrometry protocol, the detailed crystallographic methods from the primary research are not available. A general protocol would involve:

  • Protein Crystallization: The BMX kinase domain is expressed, purified, and crystallized.

  • Co-crystallization or Soaking: The BMX crystals are either grown in the presence of this compound (co-crystallization) or soaked in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the BMX-inhibitor complex is built and refined. The final structure would reveal the covalent linkage between the acrylamide (B121943) warhead of this compound and the sulfur atom of the Cys496 side chain.

BMX Signaling Pathway and Inhibition by this compound

BMX is a key signaling node downstream of various cellular receptors and plays a role in cell proliferation, survival, and inflammation. This compound, by covalently inhibiting BMX, effectively blocks these downstream signaling cascades.

BMX_Signaling_Pathway cluster_upstream Upstream Activators cluster_core BMX Signaling Hub cluster_downstream Downstream Effects TLR Toll-like Receptors (TLRs) MyD88_Mal MyD88 / Mal TLR->MyD88_Mal Cytokine_Receptors Cytokine Receptors PI3K PI3K Cytokine_Receptors->PI3K RTKs Receptor Tyrosine Kinases (RTKs) RTKs->PI3K TAK1 TAK1 MyD88_Mal->TAK1 BMX BMX TAK1->BMX AKT AKT BMX->AKT STAT3 STAT3 BMX->STAT3 NFkB NF-κB BMX->NFkB MAPK MAPK BMX->MAPK PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival STAT3->Proliferation Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation mTOR->Proliferation CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX Covalent_Inhibitor_Workflow start Start: Putative Covalent Inhibitor biochemical_assay In Vitro Kinase Assay (IC50 Determination) start->biochemical_assay washout_assay Washout/Jump Dilution Assay (Assess Reversibility) biochemical_assay->washout_assay mass_spec Mass Spectrometry (Confirm Covalent Adduct & Site) washout_assay->mass_spec Irreversible Binding crystallography X-ray Crystallography (Structural Confirmation) mass_spec->crystallography cell_based_assay Cell-Based Assays (Target Engagement & Phenotype) crystallography->cell_based_assay end Validated Covalent Inhibitor cell_based_assay->end

References

Comparative Off-Target Analysis of CHMFL-BMX-078 Using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the irreversible Bone Marrow Kinase on the X chromosome (BMX) inhibitor, CHMFL-BMX-078, with a focus on its off-target profile. The information is compiled from published literature and is intended to guide researchers in interpreting experimental results and selecting appropriate chemical probes for studying BMX biology. While a direct head-to-head cellular proteomics comparison of this compound with other BMX inhibitors is not currently available in the public domain, this guide leverages KINOMEscan data and functional downstream signaling analysis to offer valuable insights into its selectivity and potential off-target effects.

Executive Summary

This compound is a highly potent and selective, type II irreversible inhibitor of BMX kinase.[1][2][3] It forms a covalent bond with Cysteine 496 in the 'DFG-out' inactive conformation of the kinase.[1][3] Its high selectivity has been demonstrated by extensive kinome profiling.[1][2][3] In comparative analyses with another well-characterized irreversible BMX inhibitor, BMX-IN-1, this compound exhibits a distinct functional off-target signature, primarily impacting the ERK1/2 signaling pathway, whereas BMX-IN-1 predominantly affects AKT signaling.[4] This differential pathway engagement highlights the nuanced off-target landscapes of even highly selective inhibitors.

Product Comparison: this compound vs. BMX-IN-1

This section compares the in-vitro potency and kinome-wide selectivity of this compound and BMX-IN-1, another widely used irreversible BMX inhibitor.

Table 1: In-Vitro Potency of BMX Inhibitors
CompoundTarget KinaseIC50 (nM)Notes
This compound BMX11[1]Type II irreversible inhibitor, binds 'DFG-out' conformation.
BTK437[1]Over 40-fold selectivity for BMX over BTK.
BMX-IN-1 BMX8[5]Irreversible inhibitor, targets Cys496.
BTK10.4[5]Shows potent inhibition of both BMX and BTK.
Table 2: Kinome-Wide Selectivity Profile
CompoundScreening PlatformNumber of Kinases ScreenedSelectivity Score (S-Score)Key Off-Targets (besides BTK)
This compound KINOMEscan468S score(1) = 0.01[1][2][3]Highly selective profile.
BMX-IN-1 KinomeScan442S(10) score of 0.01[6]TEC, JAK3, BLK (less potent)[7]

Functional Off-Target Effects: Differential Pathway Modulation

While both inhibitors potently target BMX, their impact on downstream signaling pathways differs, suggesting distinct off-target interactions or subtle differences in their on-target engagement that lead to divergent signaling outcomes.

A key study demonstrated that in breast cancer cell lines, this compound treatment resulted in decreased phosphorylation of ERK1/2, while BMX-IN-1 treatment led to decreased AKT phosphorylation.[4] This differential effect on two major signaling pathways downstream of BMX underscores the importance of characterizing the functional consequences of inhibitor binding in a cellular context.

Experimental Protocols

While a specific proteomics study for this compound off-target analysis has not been detailed in the available literature, a general workflow for identifying off-targets of irreversible kinase inhibitors using chemical proteomics is described below. This protocol is based on established methods for affinity-purification mass spectrometry.[8][9][10][11]

Chemical Proteomics Workflow for Irreversible Kinase Inhibitor Off-Target Profiling
  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reactive group (e.g., biotin) to the inhibitor (this compound) at a position that does not interfere with its binding to the target kinase.

  • Cell Lysis and Probe Incubation:

    • Culture relevant cells (e.g., prostate cancer, bladder cancer, or renal cancer cells with high BMX expression) and lyse them to prepare a native protein lysate.

    • Incubate the cell lysate with the biotinylated this compound probe to allow for covalent bond formation with its targets.

  • Affinity Purification:

    • Use streptavidin-coated beads to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).

    • Digest the captured proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database search engine.

    • Quantify the relative abundance of the identified proteins between the inhibitor-treated sample and a control (e.g., a sample treated with a non-biotinylated inhibitor or DMSO) to distinguish specific off-targets from background binding.

Visualizing BMX Signaling and Experimental Logic

To better understand the context of this compound's action and the experimental approach to off-target analysis, the following diagrams are provided.

BMX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase / GPCR PI3K PI3K Receptor->PI3K BMX BMX PI3K->BMX Activates AKT AKT BMX->AKT ERK ERK1/2 BMX->ERK STAT3 STAT3 BMX->STAT3 NFkB NF-κB BMX->NFkB Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Transcription ERK->Transcription STAT3->Transcription NFkB->Transcription CHMFL_BMX_078 This compound CHMFL_BMX_078->BMX Inhibits

Caption: BMX Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow CellLysate Cell Lysate Incubation Incubation & Covalent Binding CellLysate->Incubation Probe Biotinylated This compound Probe->Incubation AffinityPurification Affinity Purification (Streptavidin Beads) Incubation->AffinityPurification OnBeadDigestion On-Bead Digestion (Trypsin) AffinityPurification->OnBeadDigestion LCMS LC-MS/MS Analysis OnBeadDigestion->LCMS DataAnalysis Protein Identification & Quantification LCMS->DataAnalysis

References

Validating the Effect of CHMFL-BMX-078 on Downstream Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of CHMFL-BMX-078, a potent and selective inhibitor of Bone Marrow Kinase on the X chromosome (BMX), with alternative compounds. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to facilitate the validation of its effects on downstream signaling pathways.

Introduction to BMX Kinase

Bone Marrow Kinase on the X chromosome (BMX), also known as Etk, is a non-receptor tyrosine kinase belonging to the Tec family.[1][2][3] BMX is a crucial component in various signal transduction pathways, influencing processes such as cell motility, adhesion, proliferation, and differentiation.[4] It is a downstream effector of phosphatidylinositol 3-kinase (PI3K) and is implicated in the signaling of pathways including the STAT and AKT pathways.[5] Given its role in tumorigenesis and cancer progression, BMX has emerged as a significant target for therapeutic intervention.

This compound: A Selective Irreversible Inhibitor

This compound is distinguished as a highly potent and selective type II irreversible inhibitor of BMX kinase. It covalently binds to the cysteine 496 residue within the kinase's ATP binding pocket, specifically targeting the DFG-out (inactive) conformation. This mechanism confers high selectivity and lasting inhibitory effects. Studies have shown its ability to overcome resistance to other targeted therapies, such as vemurafenib (B611658) in melanoma, by suppressing the AKT signaling pathway.

Comparative Analysis of BMX Inhibitors

The efficacy of this compound can be benchmarked against other available BMX inhibitors. The following tables summarize key quantitative data for comparison.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)
CompoundBMX IC50 (nM)BTK IC50 (nM)Other Kinases (IC50 in nM)Inhibitor TypeReference
This compound 11437Highly selective (S score(1)=0.01 against 468 kinases)Type II Irreversible
BMX-IN-1810.4>47-656-fold less potent against Blk, JAK3, EGFR, Itk, TecIrreversible
CTN0620050--
CTA09560>10,000Src (120), Yes (>10,000)-
JS247.511.1-Covalent
JS253.55.8-Covalent
Dasatinib~100-BCR-ABL (<1)-
Table 2: Anti-proliferative Activity (GI50 in µM)
Cell LineCancer TypeThis compound (GI50)Reference
BaF3-TEL-BMXLeukemia Model0.016
22Rv1Prostate Cancer3.45
DU145Prostate Cancer7.89
PC3Prostate Cancer6.54
J82Bladder Cancer5.78
T24Bladder Cancer8.98
ACHNRenal Cancer4.93
A375R (Vemurafenib-Resistant)MelanomaSignificantly suppresses proliferation

Downstream Signaling Effects of this compound

BMX activation triggers multiple downstream signaling cascades critical for cell survival and proliferation. This compound has been demonstrated to effectively modulate these pathways.

BMX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K BMX BMX PI3K->BMX Activates AKT AKT BMX->AKT Phosphorylates STAT3 STAT3 BMX->STAT3 Phosphorylates ERK ERK1/2 BMX->ERK pAKT p-AKT AKT->pAKT pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation, Survival, Angiogenesis pAKT->Proliferation pSTAT3->Proliferation pERK p-ERK1/2 ERK->pERK pERK->Proliferation CHMFL This compound CHMFL->BMX Inhibits

Caption: BMX downstream signaling and the inhibitory action of this compound.

Research indicates that this compound reverses vemurafenib resistance in melanoma by suppressing the AKT signaling pathway. Co-treatment with an AKT activator can attenuate the anti-proliferative effects of this compound, confirming its on-target effect on this pathway. Additionally, some studies suggest that this compound's mechanism of inducing apoptosis involves the modulation of ERK1/2 and BAK activation.

Experimental Validation Protocols

Validating the effects of a kinase inhibitor requires a systematic workflow involving in vitro biochemical assays, cell-based proliferation assays, and target validation through analysis of downstream signaling.

Experimental_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Engagement a Purified Kinase (e.g., BMX, BTK) c In Vitro Kinase Assay (e.g., ADP-Glo) a->c b Inhibitor Titration (this compound) b->c d Determine IC50 c->d e Cancer Cell Lines f Inhibitor Treatment e->f g Cell Proliferation Assay (e.g., CellTiter-Glo) f->g h Determine GI50 g->h i Treated Cell Lysates j Western Blot i->j k Analyze Phosphorylation (p-AKT, p-STAT3, etc.) j->k

References

CHMFL-BMX-078 vs. Ibrutinib: A Comparative Guide to Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Bruton's tyrosine kinase (BTK) inhibitors CHMFL-BMX-078 and ibrutinib (B1684441), with a specific focus on their off-target effects. Understanding the selectivity profile of these inhibitors is crucial for interpreting experimental results and predicting potential clinical side effects. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to offer a comprehensive resource for the scientific community.

Executive Summary

Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of B-cell malignancies. However, its clinical use is associated with off-target effects, including rash, diarrhea, bleeding, and cardiotoxicity, which are attributed to its inhibition of other kinases such as EGFR, TEC family kinases, and SRC family kinases[1][2]. This compound is a highly potent and selective type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), another member of the TEC kinase family[3][4][5]. Notably, this compound has been designed for high selectivity, with a significantly cleaner off-target profile compared to ibrutinib, making it a valuable tool for dissecting BMX-specific signaling pathways.

Kinase Selectivity Profile: A Quantitative Comparison

The following table summarizes the kinase inhibition data for this compound and ibrutinib. The data for this compound is derived from a KINOMEscan™ screen against 468 kinases. The data for ibrutinib is from the HMS LINCS Project, which also utilized the KINOMEscan™ platform.

KinaseThis compound (% Control @ 1µM)Ibrutinib (% Control @ 1µM)
BMX (Target) <1 -
BTK (Off-Target) >40 0.1
EGFR >90 1.5
TEC - 0.2
SRC >90 23
FYN >90 10
CSK - -

*Data for this compound represents the percentage of kinase remaining in the test sample relative to a DMSO control; a lower number indicates stronger binding. The selectivity score (S score(1)) for this compound was 0.01, indicating high selectivity. Data for ibrutinib is presented as the percentage of control, where a lower value signifies greater inhibition. Due to variations in the specific kinases included in different screening panels, direct comparisons for all kinases are not always possible.

Signaling Pathways and Off-Target Effects

Ibrutinib's off-target activity has been linked to several clinically observed adverse events. The following diagram illustrates the intended on-target pathway of BTK inhibition and the off-target pathways affected by ibrutinib, in contrast to the high selectivity of this compound.

cluster_Ibrutinib Ibrutinib cluster_Ibrutinib_Off_Target Off-Target Effects cluster_Ibrutinib_On_Target On-Target Effect cluster_CHMFL This compound cluster_CHMFL_On_Target On-Target Effect Ibrutinib Ibrutinib EGFR EGFR Ibrutinib->EGFR Inhibits TEC TEC Ibrutinib->TEC Inhibits SRC SRC Ibrutinib->SRC Inhibits BTK_I BTK Ibrutinib->BTK_I Inhibits Rash Rash EGFR->Rash Leads to Bleeding Bleeding TEC->Bleeding Leads to Cardiotoxicity Cardiotoxicity SRC->Cardiotoxicity Contributes to B_Cell_Signaling_I B-Cell Signaling BTK_I->B_Cell_Signaling_I Blocks Apoptosis_I Apoptosis B_Cell_Signaling_I->Apoptosis_I Induces CHMFL This compound BMX BMX CHMFL->BMX Highly Selective Inhibition Downstream_Signaling Downstream Signaling BMX->Downstream_Signaling Blocks Cellular_Effects Cellular Effects Downstream_Signaling->Cellular_Effects Modulates

Caption: Signaling pathways of Ibrutinib and this compound.

Experimental Protocols

The data presented in this guide were generated using the KINOMEscan™ and biochemical kinase assays. Below are detailed descriptions of these experimental methodologies.

KINOMEscan™ Assay (DiscoverX)

The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a compound with a panel of kinases.

Experimental Workflow:

cluster_workflow KINOMEscan Workflow start DNA-tagged Kinase + Immobilized Ligand + Test Compound incubation Incubation start->incubation capture Capture on Solid Support incubation->capture wash Wash capture->wash elution Elution wash->elution qpcr qPCR of DNA tag elution->qpcr data Data Analysis (% of control) qpcr->data

Caption: KINOMEscan experimental workflow diagram.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Reaction Components: The three main components are the DNA-tagged kinase, the immobilized ligand on a solid support (e.g., beads), and the test compound.

  • Incubation: The components are combined and incubated to allow for competitive binding to reach equilibrium.

  • Capture and Wash: The kinase bound to the immobilized ligand is captured, and unbound components are washed away.

  • Quantification: The amount of kinase captured on the solid support is quantified by measuring the amount of the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase in the test sample is compared to a DMSO control to determine the percentage of inhibition.

Biochemical Kinase Assay (IC50 Determination)

Biochemical kinase assays are performed to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP, and a reaction buffer.

  • Inhibitor Addition: The test compound (e.g., this compound or ibrutinib) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor (or DMSO vehicle) is also included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period to allow for substrate phosphorylation.

  • Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measuring the amount of ATP consumed during the reaction using an enzyme-coupled reaction that produces light (e.g., Kinase-Glo®).

    • Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control reaction. The IC50 value is then calculated by fitting the data to a dose-response curve.

Conclusion

The available data strongly indicate that this compound is a highly selective kinase inhibitor with minimal off-target activity compared to ibrutinib. This high selectivity makes this compound a valuable research tool for specifically investigating the biological roles of BMX kinase, without the confounding effects of inhibiting multiple other kinases. For drug development professionals, the cleaner off-target profile of compounds like this compound suggests a potentially lower risk of mechanism-based side effects, a critical consideration in the design of next-generation kinase inhibitors. The detailed experimental protocols provided herein should aid researchers in designing and interpreting studies involving these and other kinase inhibitors.

References

Unraveling the Selectivity of CHMFL-BMX-078: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Hefei, China - CHMFL-BMX-078, a type II irreversible inhibitor of Bone Marrow Kinase in the X chromosome (BMX), has emerged as a potent and highly selective pharmacological tool for studying the intricate signaling pathways governed by this non-receptor tyrosine kinase. This guide provides a comprehensive comparison of this compound's cross-reactivity with other tyrosine kinases, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development endeavors.

High Selectivity Profile of this compound

This compound exhibits exceptional selectivity for BMX kinase. It demonstrates a half-maximal inhibitory concentration (IC50) of 11 nM against BMX.[1] In a broad kinase panel screening using the KINOMEscan platform against 468 kinases and their mutants, this compound displayed a high selectivity score (S score(1) = 0.01), indicating minimal off-target activity.[2][3][4][5]

One of the most closely related kinases to BMX is Bruton's tyrosine kinase (BTK). This compound demonstrates a significant selectivity margin for BMX over BTK, with an IC50 of 437 nM for BTK, making it at least 40-fold more selective for BMX. This selectivity is crucial for dissecting the specific roles of BMX in various cellular processes without the confounding effects of inhibiting other related kinases.

The inhibitor's selectivity is further highlighted by its binding affinity. This compound shows a binding dissociation constant (Kd) of 81 nM for the inactive "DFG-out" conformation of BMX, while its affinity for the active state is significantly lower, with a Kd of 10200 nM. This preference for the inactive conformation contributes to its high selectivity.

Comparative Inhibition of Tyrosine Kinases

The following table summarizes the inhibitory activity of this compound against a selection of tyrosine kinases, showcasing its potent and selective nature.

Kinase TargetIC50 / GI50 (nM)Assay TypeReference
BMX 11 Biochemical
BTK437Biochemical
Ba/F3-TEL-BMX16Cellular
Ba/F3-Abl2560Cellular
Ba/F3-c-Kit2010Cellular
Ba/F3-PDGFRα670Cellular
Ba/F3-PDGFRβ910Cellular
Ba/F3-FLT3>10000Cellular
Ba/F3-EGFR>10000Cellular
Ba/F3-JAK3>10000Cellular
Ba/F3-Blk>10000Cellular

BMX Signaling Pathway

BMX is a key signaling node involved in various cellular functions, including cell proliferation, differentiation, motility, and angiogenesis. It integrates signals from various upstream receptors and activates downstream pathways critical for normal cellular function and pathological conditions like cancer.

BMX_Signaling_Pathway BMX Signaling Pathway cluster_upstream Upstream Activators cluster_receptors Receptors Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs Cytokines Cytokines Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors Integrins Integrins BMX BMX Integrins->BMX PI3K PI3K RTKs->PI3K Cytokine_Receptors->PI3K PI3K->BMX STATs STAT1, STAT3, STAT5 BMX->STATs Akt Akt BMX->Akt MAPK MAPK Pathway (ERK) BMX->MAPK Gene_Expression Gene_Expression STATs->Gene_Expression Gene Expression (Proliferation, Survival) Cell_Survival Cell_Survival Akt->Cell_Survival Cell Survival & Growth Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Cell Proliferation

Caption: Overview of the BMX signaling pathway.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Inhibitor Prepare_Reagents->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Reaction Kinase Reaction (e.g., 60 min at 37°C) Add_ATP->Reaction Stop_Reaction Add ADP-Glo™ Reagent to Stop Reaction and Deplete Remaining ATP Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Stop_Reaction->Develop_Signal Measure Measure Luminescence Develop_Signal->Measure End End Measure->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Serially dilute this compound in DMSO. Prepare solutions of recombinant BMX or other target kinases, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and the inhibitor at various concentrations.

  • Initiation: Start the reaction by adding ATP (final concentration typically 100 µM).

  • Incubation: Incubate the reaction mixture for 1 hour at 37°C.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Cellular Proliferation Assay (Ba/F3 Cells)

This assay assesses the inhibitor's effect on the proliferation of Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. Engineered Ba/F3 cells expressing a constitutively active kinase, such as TEL-BMX, become IL-3 independent, and their proliferation is driven by the specific kinase.

Detailed Methodology:

  • Cell Culture: Culture Ba/F3 cells expressing the kinase of interest (e.g., TEL-BMX) in RPMI-1640 medium supplemented with 10% fetal bovine serum. For parental Ba/F3 cells, the medium is also supplemented with IL-3.

  • Cell Seeding: Plate the cells in 96-well plates at a density of 5,000-10,000 cells per well.

  • Inhibitor Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a highly potent and selective irreversible inhibitor of BMX kinase. Its favorable selectivity profile, particularly against the closely related kinase BTK and a wide range of other tyrosine kinases, makes it an invaluable tool for elucidating the specific biological functions of BMX. The experimental protocols provided herein offer a foundation for researchers to independently verify and explore the activity of this compound in their specific research contexts.

References

Confirming CHMFL-BMX-078 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, verifying that a drug candidate directly engages its intended molecular target within the complex cellular environment is a critical step for advancing preclinical and clinical development. CHMFL-BMX-078, a highly potent and selective irreversible inhibitor of the Bone Marrow Kinase on chromosome X (BMX), has shown promise in overcoming resistance to existing cancer therapies.[1] This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as a primary method for confirming the binding of this compound to BMX within intact cells. We will delve into the experimental protocol, present a comparative analysis with alternative target engagement assays, and provide visualizations of the experimental workflow and the relevant signaling pathway.

Introduction to this compound and its Target, BMX Kinase

This compound is a type II irreversible inhibitor that covalently binds to the cysteine 496 residue in the DFG-out inactive conformation of BMX kinase, exhibiting an IC50 of 11 nM.[2] BMX, a member of the Tec family of non-receptor tyrosine kinases, is implicated in various cellular processes, including cell proliferation, differentiation, and survival.[3][4] Its signaling network is complex, involving downstream pathways such as PI3K/AKT/mTOR and STAT3, which are crucial in cancer progression.[3][5]

Verifying that this compound effectively binds to BMX in a cellular context is paramount. The Cellular Thermal Shift Assay (CETSA) offers a powerful, label-free method to assess this target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[6][7]

Experimental Protocol: Cellular Thermal Shift Assay for this compound

This section outlines a detailed protocol for performing a CETSA experiment to validate the binding of this compound to BMX kinase in a relevant cancer cell line.

1. Cell Culture and Treatment:

  • Culture a human cancer cell line known to express BMX (e.g., prostate or bladder cancer cell lines) to 70-80% confluency.

  • Harvest the cells and resuspend them in a suitable culture medium.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C to allow for cellular uptake and target binding.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations across all samples.

  • Prepare the samples for Western blot analysis by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for BMX kinase, followed by a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities of the soluble BMX protein at each temperature point for both the vehicle- and this compound-treated samples.

  • Plot the percentage of soluble BMX relative to the amount at the lowest temperature against the temperature for each treatment condition to generate melting curves.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of BMX due to inhibitor binding.

Data Presentation: Expected CETSA Results and Comparison with Alternative Assays

While a specific CETSA study for this compound has not been identified in the reviewed literature, the expected outcome is a dose-dependent thermal stabilization of BMX kinase. The table below summarizes the principles, advantages, and limitations of CETSA in comparison to other common target engagement assays.

AssayPrincipleAdvantagesDisadvantagesRelevance for this compound
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Label-free; applicable in intact cells and tissues; reflects physiological conditions.Requires a specific antibody for detection; not all binding events result in a thermal shift.Ideal for confirming intracellular target engagement in a native environment.
NanoBRET™ Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.Live-cell assay; quantitative; high-throughput.Requires genetic modification of the target protein; potential for steric hindrance.A study on a similar irreversible BMX inhibitor successfully used NanoBRET™ to show target engagement.[8]
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to an immobilized ligand.Real-time kinetics; label-free; provides affinity and rate constants.In vitro assay; requires purified protein; may not reflect cellular context.Useful for detailed kinetic analysis of the binding interaction.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein.Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy).In vitro assay; requires large amounts of purified protein and ligand.Provides in-depth thermodynamic understanding of the binding mechanism.
KinomeScan™ Measures the ability of a compound to compete with a ligand for binding to a large panel of kinases.High-throughput; provides a broad selectivity profile.In vitro assay; does not confirm cellular engagement.This compound was shown to be highly selective for BMX using this method.[2]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams have been generated using the Graphviz DOT language.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis cells Cancer Cells treatment Treat with this compound or Vehicle (DMSO) cells->treatment heating Heat at a Temperature Gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for BMX supernatant->western_blot data_analysis Quantify and Plot Melting Curves western_blot->data_analysis

CETSA Experimental Workflow

BMX_Signaling_Pathway cluster_upstream Upstream Activators cluster_core BMX Kinase cluster_downstream Downstream Pathways cluster_inhibitor Inhibitor TLR4 TLR4 BMX BMX TLR4->BMX PI3K PI3K PI3K->BMX FAK FAK FAK->BMX AKT AKT BMX->AKT STAT3 STAT3 BMX->STAT3 NFkB NF-κB BMX->NFkB MAPK MAPK BMX->MAPK mTOR mTOR AKT->mTOR Inhibitor This compound Inhibitor->BMX

BMX Kinase Signaling Pathway

Conclusion

The Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the intracellular target engagement of small molecule inhibitors like this compound. While direct experimental data for this specific compound using CETSA is not yet available in the public domain, the principles of the assay strongly support its application. The expected outcome of a CETSA experiment would be a clear thermal stabilization of BMX kinase upon treatment with this compound, providing definitive evidence of target binding within the cell. This information, in conjunction with data from other orthogonal assays, provides a comprehensive understanding of the compound's mechanism of action and strengthens its profile as a promising therapeutic candidate. For drug development professionals, employing CETSA early in the pipeline can de-risk projects and enable more informed decision-making.

References

Safety Operating Guide

Navigating the Safe Disposal of CHMFL-BMX-078: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of CHMFL-BMX-078, a potent and selective type II irreversible BMX kinase inhibitor.[1] Adherence to these guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings.

I. Compound Hazard Profile

This compound is classified with specific hazards that necessitate careful handling during disposal procedures. According to its Safety Data Sheet (SDS), the compound presents the following risks:

  • Skin Irritation (Category 2) [2]

  • Serious Eye Irritation (Category 2A) [2]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3) [2]

The substance is labeled with the GHS07 pictogram, indicating it is a health hazard.[2]

Hazard ClassificationGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity (single exposure)3H335: May cause respiratory irritation

II. Personal Protective Equipment (PPE) and Safe Handling

Prior to initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Work in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is recommended.

Always wash hands thoroughly with soap and water after handling the compound. Avoid eating, drinking, or smoking in areas where this compound is handled.

III. Step-by-Step Disposal Procedures

All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.

1. Segregation:

  • At the point of generation, keep all waste contaminated with this compound separate from other laboratory waste streams.

2. Containment:

  • Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.

  • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-proof sharps container.

3. Labeling:

  • Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (1808288-51-8). Note the date of waste accumulation.

4. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.

5. Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Incineration in a facility equipped with an afterburner and scrubber may be a suitable disposal method.

IV. Spill Management

In the event of a spill, immediate and proper cleanup is essential.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading.

  • Cleanup: Use an absorbent material to collect the spill.

  • Disposal: Collect the absorbed material and any contaminated surfaces into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of the cleaning materials as hazardous waste.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate Waste at Source A->B C Solid Waste B->C D Liquid Waste B->D E Sharps Waste B->E F Place in Labeled Hazardous Waste Container C->F G Place in Labeled Leak-Proof Container D->G H Place in Labeled Puncture-Proof Sharps Container E->H I Store in Secure Satellite Accumulation Area F->I G->I H->I J Arrange for Pickup by Licensed Waste Disposal I->J K Final Disposal (e.g., Incineration) J->K

Disposal workflow for this compound.

References

Personal protective equipment for handling CHMFL-BMX-078

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of CHMFL-BMX-078, a potent and selective type II irreversible Bone Marrow Kinase (BMX) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards.[1] Strict adherence to PPE protocols is mandatory.

Hazard Summary:

Hazard StatementGHS ClassificationPrecautionary Action
H315: Causes skin irritationSkin Irritation (Category 2)Wear protective gloves and clothing.
H319: Causes serious eye irritationEye Irritation (Category 2A)Wear safety glasses with side-shields or goggles.
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure, Category 3)Work in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: If working with the solid form outside of a fume hood, a NIOSH-approved respirator may be necessary.

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C₃₃H₃₅N₇O₆
Molecular Weight 625.7 g/mol [2]
Purity ≥90%[2]
Appearance Solid[2][3]
Solubility Slightly soluble in DMSO
Storage Store at -20°C
Stability ≥ 4 years at -20°C

Experimental Protocols: Handling and Solution Preparation

General Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes by wearing appropriate PPE.

  • Take precautionary measures against static discharge.

Stock Solution Preparation (10 mM in DMSO): This protocol is for creating a stock solution that can be further diluted for various experimental needs.

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Solvent Addition: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve a 10 mM concentration.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear.

  • Storage: Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years. Aliquot the solution to avoid repeated freeze-thaw cycles.

In Vivo Formulation Preparation: Two example protocols for preparing a working solution for animal studies are provided below.

Protocol 1: Aqueous Formulation

  • Initial Dilution: To prepare a 1 mL working solution, start with 100 µL of a 25.0 mg/mL DMSO stock solution.

  • Add PEG300: Add 400 µL of PEG300 and mix thoroughly.

  • Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solubility in this system is ≥ 2.5 mg/mL.

Protocol 2: Oil-Based Formulation

  • Initial Dilution: To prepare a 1 mL working solution, start with 100 µL of a 25.0 mg/mL DMSO stock solution.

  • Final Dilution: Add 900 µL of corn oil to the DMSO solution and mix thoroughly. The final solvent composition will be 10% DMSO and 90% Corn Oil. The solubility in this system is ≥ 2.5 mg/mL.

Operational and Disposal Plan

A systematic workflow for handling this compound from receipt to disposal is crucial for safety and compliance.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal Receive_and_Log Receive and Log Compound Store_at_20C Store at -20°C Receive_and_Log->Store_at_20C Upon Receipt Wear_PPE Wear Appropriate PPE Store_at_20C->Wear_PPE Before Handling Prepare_Solutions Prepare Solutions in Fume Hood Wear_PPE->Prepare_Solutions Safety First Conduct_Experiment Conduct Experiment Prepare_Solutions->Conduct_Experiment Use in Research Segregate_Waste Segregate Waste Streams Conduct_Experiment->Segregate_Waste Post-Experiment Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Proper Identification Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Safe Storage EHS_Pickup Arrange for EHS Pickup Store_Waste->EHS_Pickup Final Disposal

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.